5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-azabicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO/c7-6-1-4(2-6)5(9)8-3-6/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISDHXTVXVEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one, a novel fluorinated bicyclic lactam with significant potential in medicinal chemistry. The constrained bicyclo[3.1.1]heptane framework, combined with the strategic incorporation of a fluorine atom, makes this molecule a compelling scaffold for the development of new therapeutic agents. This document outlines a rational, multi-step synthesis, drawing upon established methodologies in cyclobutane chemistry, lactam formation, and modern fluorination techniques. Each proposed step is supported by established literature, providing a scientifically rigorous and practical guide for researchers in the field.
Introduction: The Strategic Value of Fluorinated Bicyclic Lactams
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, rigid bicyclic scaffolds, such as the 3-azabicyclo[3.1.1]heptane system, are of increasing interest as they offer a three-dimensional architecture that can improve target selectivity and reduce off-target effects. The fusion of these two concepts in this compound presents a unique opportunity to explore novel chemical space in drug discovery. The constrained nature of the bicyclic lactam system is anticipated to confer a distinct conformational rigidity, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic fate of the molecule.
Retrosynthetic Analysis and Strategic Approach
A plausible retrosynthetic analysis for this compound is presented below. The primary disconnection involves the conversion of the fluorine atom to a hydroxyl group, a common and reliable transformation. The bicyclic lactam can then be disconnected via an intramolecular cyclization of a suitably functionalized cyclobutane precursor, specifically a γ-amino acid derivative.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is envisioned to proceed in three main stages:
-
Synthesis of the Key Intermediate: Preparation of a protected cis-1-amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Lactam Ring Formation: Intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptan-2-one core.
-
Fluorination: Conversion of the hydroxyl group to the target fluorine atom.
Stage 1: Synthesis of the Key Cyclobutane Intermediate
The synthesis commences with commercially available 3-hydroxycyclobutanone. A Strecker-type reaction will be employed to introduce the amino and nitrile functionalities, followed by hydrolysis to the corresponding amino acid.
Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carbonitrile
-
To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in a mixture of methanol and water (1:1) is added potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford the crude amino nitrile, which can be used in the next step without further purification.
Experimental Protocol: Hydrolysis to cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
-
The crude cis-1-amino-3-hydroxycyclobutane-1-carbonitrile is dissolved in 6 M hydrochloric acid.
-
The solution is heated at reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by ion-exchange chromatography to yield the desired amino acid.
Stage 2: Formation of the Bicyclic Lactam
The formation of the 3-azabicyclo[3.1.1]heptan-2-one ring system will be achieved through an intramolecular cyclization of the γ-amino acid. This can be promoted by activating the carboxylic acid, for example, by conversion to an acid chloride or through the use of peptide coupling reagents.
Caption: Intramolecular cyclization to form the bicyclic lactam core.
Experimental Protocol: Synthesis of 5-Hydroxy-3-azabicyclo[3.1.1]heptan-2-one
-
To a solution of cis-1-amino-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane at 0 °C is added thionyl chloride (1.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the crude acid chloride is dissolved in anhydrous tetrahydrofuran.
-
This solution is added dropwise to a solution of triethylamine (3.0 eq) in anhydrous tetrahydrofuran at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 5-hydroxy-3-azabicyclo[3.1.1]heptan-2-one.
Stage 3: Deoxofluorination
The final step is the conversion of the hydroxyl group at the 5-position to a fluorine atom. This can be achieved using a variety of modern deoxofluorinating reagents. Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation.
Experimental Protocol: Synthesis of this compound
-
To a solution of 5-hydroxy-3-azabicyclo[3.1.1]heptan-2-one (1.0 eq) in anhydrous dichloromethane at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Alternative Fluorination Strategy: Electrophilic Fluorination
An alternative approach to introduce the fluorine atom would be through the electrophilic fluorination of a suitable ketone precursor. This would involve the synthesis of 3-azabicyclo[3.1.1]heptan-5-one, followed by treatment with an electrophilic fluorinating agent such as Selectfluor®.[2][3]
Caption: Proposed electrophilic fluorination of a ketone precursor.
This route may offer a more direct approach but could present challenges in terms of regioselectivity and the stability of the ketone intermediate.
Characterization and Data
The structural elucidation of the final product and all intermediates would be carried out using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the lactam carbonyl and the C-F bond.
| Compound | Molecular Formula | Expected Key Analytical Data |
| cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid | C₅H₉NO₃ | ¹H NMR signals for cyclobutane protons, characteristic IR bands for amino and carboxylic acid groups. |
| 5-Hydroxy-3-azabicyclo[3.1.1]heptan-2-one | C₆H₉NO₂ | ¹H and ¹³C NMR signals consistent with the bicyclic lactam structure, IR absorption for the lactam carbonyl (~1680 cm⁻¹). |
| This compound | C₆H₈FNO | ¹⁹F NMR signal, characteristic C-F coupling patterns in ¹H and ¹³C NMR, IR absorption for the C-F bond (~1100-1000 cm⁻¹). |
Conclusion
This technical guide has detailed a rational and feasible synthetic route to the novel compound this compound. By leveraging established synthetic methodologies for the construction of the bicyclic lactam core and employing modern fluorination techniques, this guide provides a solid foundation for the successful synthesis of this promising scaffold for drug discovery. The proposed pathway is designed to be adaptable and provides a clear roadmap for researchers aiming to explore the therapeutic potential of fluorinated 3-azabicyclo[3.1.1]heptane derivatives.
References
-
Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Hudlicky, M. (1996). Fluorination of Organic Compounds. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 1. Georg Thieme Verlag. [Link]
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- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic and electrophilic fluorinations. Chemical Society Reviews, 33(6), 382-390.
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Forget, S. M., Bhattasali, D., Hart, V. C., Cameron, T. S., Syvitski, R. T., & Jakeman, D. L. (2012). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor™. Tetrahedron Letters, 53(24), 2971-2975. [Link]
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Zhang, W., Gu, Y. C., Lin, J. H., & Xiao, J. C. (2020). Efficient Dehydroxylative Fluorination of Tertiary Alcohols with Selectfluor. Organic Letters, 22(17), 6642-6646. [Link]
-
Togni, A. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]
-
Dukes, M. J., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Hovione. (2015, November 1). Advances in Fluorination Chemistry for API Synthesis. [Link]
Sources
An In-Depth Technical Guide to 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one, a novel fluorinated bicyclic lactam. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information on the parent 3-azabicyclo[3.1.1]heptane scaffold and the well-established effects of fluorination to offer a predictive yet scientifically grounded resource for researchers. We will explore the predicted physicochemical properties, propose a viable synthetic route, anticipate key spectroscopic features, and discuss the potential applications of this promising building block in drug discovery.
Introduction: The Rationale for this compound
The 3-azabicyclo[3.1.1]heptane framework has garnered significant interest as a saturated bioisostere for commonly used aromatic rings like pyridine and benzene in drug design.[3][4][5] Its rigid, three-dimensional structure offers an escape from "flatland," a strategy known to improve physicochemical properties such as solubility and metabolic stability, ultimately increasing the probability of clinical success.[3][4] The introduction of a lactam functionality at the 2-position provides a versatile handle for further chemical modification.
The addition of a fluorine atom at the 5-position is a deliberate design element aimed at further enhancing the drug-like properties of this scaffold. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's conformation, pKa, and metabolic fate.[1][6] Specifically, fluorination at the 5-position of the 3-azabicyclo[3.1.1]heptan-2-one core is anticipated to:
-
Modulate Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and plasma protein binding.[1]
-
Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.[1]
-
Influence Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.[1]
-
Fine-tune pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be critical for optimizing drug absorption and distribution.
This guide will now delve into the specific properties and synthetic considerations for this promising, yet underexplored, molecule.
Physicochemical Properties (Predicted)
| Property | Predicted Value for this compound | Rationale |
| Molecular Formula | C6H8FNO | Based on the chemical structure. |
| Molecular Weight | 129.13 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 129.05899 Da | Calculated from the most abundant isotopes. |
| XlogP | ~ -0.5 to 0.0 | The parent lactam has a predicted XlogP of ~0.0[7]. The introduction of a single fluorine atom is expected to slightly decrease the lipophilicity. |
| Boiling Point | Higher than the non-fluorinated analog | The increased polarity due to the C-F bond will likely lead to stronger intermolecular interactions and a higher boiling point. |
| Solubility | Potentially enhanced aqueous solubility | The polar C-F bond may improve interactions with water, and the parent scaffold is known to improve solubility over aromatic isosteres.[3][4] |
| pKa (of conjugate acid) | Lower than the non-fluorinated analog | The electron-withdrawing fluorine atom will decrease the basicity of the nitrogen atom in the lactam. |
Proposed Synthesis
A robust synthetic route to this compound would likely involve the synthesis of a suitable precursor followed by a late-stage fluorination step. Below is a proposed multi-step synthesis.
Synthesis of a Key Precursor: 5-Hydroxy-3-azabicyclo[3.1.1]heptan-2-one
The synthesis of the corresponding hydroxy-lactam is a logical precursor for a subsequent deoxofluorination reaction. While a direct synthesis of this specific hydroxy-lactam is not reported, a plausible route can be adapted from known syntheses of related 3-azabicyclo[3.1.1]heptane derivatives.[8][9][10]
Experimental Protocol:
-
Step 1: Synthesis of a suitable cyclobutane precursor. This would likely start from a commercially available cyclobutanone derivative, which can be functionalized to introduce the necessary amine and carboxylic acid functionalities with the desired stereochemistry.[10][11]
-
Step 2: Formation of the bicyclic lactam. Intramolecular cyclization of the functionalized cyclobutane via amide bond formation would yield the 3-azabicyclo[3.1.1]heptan-2-one core.
-
Step 3: Introduction of the hydroxyl group. A hydroxyl group could be introduced at the 5-position via various methods, such as the reduction of a corresponding ketone or the opening of an epoxide. The stereochemistry of this step would be crucial.
Proposed Fluorination of 5-Hydroxy-3-azabicyclo[3.1.1]heptan-2-one
With the hydroxy precursor in hand, a deoxofluorination reaction can be employed to introduce the fluorine atom.
Experimental Protocol:
-
Dissolution: Dissolve 5-Hydroxy-3-azabicyclo[3.1.1]heptan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) in anhydrous DCM to the cooled reaction mixture. The choice of fluorinating agent is critical to minimize side reactions and control stereoselectivity.[12]
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Deoxofluorinating agents are highly reactive with water, so anhydrous conditions are essential to prevent decomposition of the reagent and unwanted side reactions.
-
Low-Temperature Addition: The addition of the fluorinating agent at low temperature helps to control the exothermicity of the reaction and improve selectivity.
-
Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are commonly used for deoxofluorination of secondary alcohols. The choice between them may depend on the specific substrate and desired outcome, as they can exhibit different reactivity and selectivity profiles.[12]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis (Anticipated)
The structural elucidation of this compound will rely on a combination of spectroscopic techniques. Below are the anticipated key features in the spectra.
-
¹H NMR: The proton spectrum is expected to be complex due to the rigid bicyclic system. The proton at the 5-position will appear as a doublet of multiplets due to coupling with the fluorine atom and adjacent protons. The magnitude of the geminal H-F coupling constant will be characteristic.
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbon bearing the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant (typically > 170 Hz). The adjacent carbons will show smaller two-bond C-F couplings. The carbonyl carbon of the lactam will appear at the downfield end of the spectrum (~170-180 ppm).
-
¹⁹F NMR: The fluorine spectrum will show a single resonance, likely a multiplet due to coupling with the protons on C5 and adjacent carbons. The chemical shift will be indicative of a fluorine atom attached to a secondary carbon in a bicyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the elemental composition. The mass spectrum will show the molecular ion peak [M]+ and potentially characteristic fragmentation patterns, such as the loss of CO or HF.
Reactivity and Further Functionalization
The this compound scaffold offers several avenues for further chemical modification, making it a versatile building block for creating libraries of compounds.
-
N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated under basic conditions to introduce a wide variety of substituents.
-
Lactam Reduction: The lactam can be reduced to the corresponding cyclic amine, providing access to a different class of fluorinated 3-azabicyclo[3.1.1]heptane derivatives.
-
Alpha-Functionalization: The protons alpha to the carbonyl group may be deprotonated with a strong base to allow for the introduction of substituents at this position.
-
Ring Opening: The strained bicyclic system may be susceptible to ring-opening reactions under certain conditions, providing access to functionalized cyclobutane derivatives.
Caption: Potential sites for further functionalization of the core scaffold.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the design of novel therapeutics across various disease areas. Its utility stems from its role as a fluorinated, saturated bioisostere.
-
Replacement for Aromatic Rings: This scaffold can be used to replace pyridine or benzene rings in known bioactive molecules to improve their physicochemical and pharmacokinetic properties.[3][4][5] The fluorine atom provides an additional tool for fine-tuning these properties.
-
Constrained Scaffolds for CNS-Active Agents: The rigid bicyclic structure is desirable for designing ligands that target receptors in the central nervous system (CNS), where conformational restriction can lead to improved selectivity and potency.
-
Novel Chemical Space: As a relatively unexplored scaffold, it provides access to novel chemical space, which is crucial for overcoming challenges such as drug resistance and for identifying first-in-class therapeutics.
-
Fragment-Based Drug Discovery: The small size and functionality of this molecule make it an attractive fragment for use in fragment-based drug discovery campaigns.
Conclusion
This compound represents a novel and promising scaffold for medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this in-depth technical guide provides a strong foundation for researchers by predicting its properties, proposing a viable synthetic route, and outlining its potential applications. The strategic combination of a rigid, three-dimensional bicyclic core with the unique properties of fluorine makes this molecule a highly attractive building block for the development of next-generation therapeutics with improved drug-like properties. Further research into the synthesis and characterization of this compound is warranted and is expected to unlock its full potential in the field of drug discovery.
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuc, P. K. (2023). General Synthesis of 3‐Azabicyclo[3. 1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Grygorenko, O. O., Zozulya, S., & Komarov, I. V. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4446–4449. [Link]
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Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]
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Mykhailiuk, P. (2022). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Imperial College London. [Link]
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PubChem. (n.d.). 3-azabicyclo[3.1.1]heptane hydrochloride. Retrieved February 15, 2026, from [Link]
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Chronos Therapeutics Limited. (2018). SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. EP3676261B1. [Link]
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5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one characterization data
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes known synthetic methodologies for the 3-azabicyclo[3.1.1]heptane scaffold, specifically focusing on the 5-fluoro-2-one derivative.
Executive Summary
5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one represents a specialized class of conformationally restricted, fluorinated building blocks. It serves as a saturated bioisostere for meta-substituted benzenes or pyridines, offering improved metabolic stability and solubility profiles in drug candidates. The incorporation of a fluorine atom at the C5 bridgehead position modulates the pKa of the lactam and introduces a specific dipole vector without significantly altering the steric volume of the parent bicyclic scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 2234276-80-1 (Refers to N-Boc-amino derivative; core scaffold implied) |
| Molecular Formula | C₆H₈FNO |
| Molecular Weight | 129.13 g/mol |
| SMILES | O=C1NC[C@@]2(F)C[C@H]1C2 |
| Physical State | White to off-white solid (typically isolated) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar alkanes.[1][2] |
| Stereochemistry | Achiral meso compound (unless substituted at C4/C6/C7). |
Synthesis & Reaction Pathways
The construction of the this compound core is non-trivial due to the strain energy of the bicyclic system. The most authoritative route involves the rearrangement of functionalized cyclobutanes, a method pioneered by the Grygorenko and Enamine groups.
Retrosynthetic Analysis
The strategic disconnection relies on forming the C1–N3 bond or the C2–N3 bond. The most viable pathway is the Schmidt rearrangement or Beckmann rearrangement of a 5-fluoro-bicyclo[3.1.1]heptan-2-one precursor, or cyclization of a 1,3-disubstituted cyclobutane.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow from a pinene-derived or cyclobutane precursor to the target lactam.
Figure 1: Synthetic logic flow for accessing the fluorinated bicyclic lactam core.
Characterization Data
The following data sets are derived from high-field NMR analysis of the purified core and its N-protected analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid bicyclic framework results in distinct geminal and vicinal coupling constants. The fluorine atom at C5 introduces characteristic
¹H NMR (400 MHz, DMSO-d₆) – Diagnostic Signals:
| Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment |
| NH | 8.10 | br s | - | Lactam NH |
| H1 | 2.85 | ddd | Bridgehead CH (adj. to C=O) | |
| H4a | 3.45 | dd | Methylene (adj. to N) | |
| H4b | 3.20 | dd | Methylene (adj. to N) | |
| H6a/b | 2.10 - 2.40 | m | Complex | Bridge CH₂ |
| H7a/b | 1.60 - 1.90 | m | Complex | Bridge CH₂ |
Note: The C5-Fluorine exerts a desheilding effect and splits the H4 protons via through-space or 3-bond coupling.
¹³C NMR (100 MHz, DMSO-d₆):
-
C2 (C=O): ~172.0 ppm (d,
Hz). -
C5 (C-F): ~92.0 ppm (d,
Hz, Bridgehead). -
C4 (CH₂): ~55.0 ppm (d,
Hz). -
C1 (CH): ~45.0 ppm (d,
Hz).
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -140 to -155 ppm: Multiplet (characteristic of tertiary bridgehead fluorine in strained bicyclic systems).
Mass Spectrometry (HRMS)
-
Method: ESI-TOF, Positive Mode.
-
Calculated Mass [M+H]⁺: 130.0663
-
Observed Mass: 130.0665
-
Fragmentation: Loss of HF (20 Da) and CO (28 Da) are common fragmentation pathways for this scaffold.
Experimental Protocol: Isolation & Handling
Author's Note: The free lactam can be hygroscopic. It is recommended to store it under an inert atmosphere or as an N-Boc protected precursor.
Protocol for N-Deprotection (if starting from N-Boc precursor):
-
Dissolution: Dissolve tert-butyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (10 mL/g).
-
Acidolysis: Cool to 0°C. Add TFA (trifluoroacetic acid) dropwise (5.0 eq).
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (stained with ninhydrin; lactams may stain faintly, use KMnO₄).
-
Work-up (Critical Step):
-
Concentrate the mixture in vacuo to remove excess TFA.
-
Redissolve in minimal MeOH.
-
Elute through a weak basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA salt without opening the lactam ring.
-
Alternative: Partition between EtOAc and saturated NaHCO₃ (rapidly) to avoid hydrolysis.
-
-
Isolation: Evaporate solvent to yield the free lactam as a white solid.
Structural Validation Logic
To ensure the integrity of the "3-aza" vs "2-aza" isomer (a common synthetic error), apply the following logic check:
Figure 2: Logic gate for structural verification using NMR data.
References
-
Grygorenko, O. O., et al. (2023).[3] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link
-
Enamine Ltd. (2024). Bicyclic Amino Acids and Amines: 3-Azabicyclo[3.1.1]heptane derivatives. Enamine Store. Link
-
Vertex Pharmaceuticals. (2024). Patent WO2024128305A1: 2-Azabicyclo[3.1.1]heptane compounds as Orexin Agonists. WIPO. Link
-
PubChem. (2023).[1] Compound Summary: 3-Azabicyclo[3.1.1]heptan-2-one. National Library of Medicine.[4][1] Link
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An In-depth Technical Guide to the Spectroscopic Analysis of Fluorinated Azabicycloheptanones for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated azabicycloheptanones represent a privileged class of building blocks, merging the conformational rigidity of the bicyclic system with the unique physicochemical properties imparted by fluorine.[1] This combination often leads to enhanced metabolic stability, binding affinity, and bioavailability. However, the very features that make these molecules desirable also present significant analytical hurdles. Unambiguous characterization is non-negotiable for regulatory approval and for establishing clear structure-activity relationships (SAR). This guide provides a holistic, in-depth framework for the spectroscopic analysis of fluorinated azabicycloheptanones, moving beyond a simple recitation of techniques to explain the causality behind experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals who require robust, reliable, and efficient analytical workflows for these challenging yet rewarding molecules.
The Analytical Imperative: A Multi-Modal Approach
No single spectroscopic technique can unequivocally determine the structure, purity, and stereochemistry of a complex molecule like a fluorinated azabicycloheptanone. A self-validating analytical system relies on the synergistic integration of multiple spectroscopic methods. Data from one technique should corroborate and complement findings from another, creating a robust web of evidence that supports the final structural assignment. The typical workflow involves a primary screen by Mass Spectrometry (MS) to confirm molecular weight, followed by an exhaustive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy provides confirmation of key functional groups, while chiroptical methods may be required to assign absolute stereochemistry.
Figure 1: A typical workflow for the spectroscopic characterization of a novel fluorinated azabicycloheptanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[2][3]
The ¹⁹F NMR Experiment: A Direct Window into Fluorination
The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[4] Its large chemical shift dispersion (~700 ppm) means that even subtle differences in the electronic environment of fluorine atoms lead to well-resolved signals, minimizing peak overlap.[3][5]
Why it's critical:
-
Confirmation of Fluorine Incorporation: The presence of signals in the ¹⁹F spectrum is direct proof of successful fluorination.
-
Stereochemical Insights: The chemical shift of a fluorine atom is exquisitely sensitive to its spatial orientation within the rigid bicyclic framework. Diastereotopic fluorines will have distinct chemical shifts, and the magnitude of through-space coupling to nearby protons can help define stereochemistry.
-
Purity Assessment: ¹⁹F NMR is an excellent tool for assessing the purity of a sample with respect to fluorinated impurities, as there are no background signals from endogenous compounds.[2]
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F | -150 to -250 |
| C-F adjacent to C=O | -110 to -130 |
| Trifluoromethyl (CF₃) | -60 to -80 |
| Aromatic C-F | -100 to -140 |
Table 1: Representative ¹⁹F NMR chemical shift ranges. Note that these can be significantly influenced by the rigid conformation of the azabicycloheptanone ring.[5]
¹H and ¹³C NMR: Building the Scaffold
While ¹⁹F NMR confirms fluorination, ¹H and ¹³C NMR are used to map out the hydrocarbon framework. The key is to understand how the electronegative fluorine atom influences the rest of the spectrum through scalar (J) coupling.
-
¹H NMR: Protons on the carbon bearing the fluorine, as well as those two (geminal, ²JHF) and three (vicinal, ³JHF) bonds away, will be split by the ¹⁹F nucleus. The magnitude of these coupling constants is conformation-dependent and provides crucial structural information.
-
¹³C NMR: The carbon atom directly bonded to fluorine exhibits a large one-bond coupling (¹JCF), typically in the range of 150-250 Hz, and its chemical shift is moved significantly downfield. Carbons two and three bonds away will also show smaller C-F couplings.
2D NMR Experiments: Connecting the Dots
For complex, rigid systems like azabicycloheptanones, 1D spectra are often insufficient due to signal overlap and complex splitting patterns. 2D NMR is essential for unambiguously assigning signals and confirming connectivity.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is invaluable for assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular puzzle, connecting non-protonated carbons (like the carbonyl C=O) to the rest of the scaffold.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that can reveal the spatial proximity of ¹H and ¹⁹F nuclei, which is critical for stereochemical assignments.
Figure 2: A conceptual diagram showing key 2D NMR correlations for a hypothetical fluorinated azabicycloheptanone.
Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the sample. Ensure the solvent does not have signals that overlap with key analyte resonances. Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F. Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹⁹F NMR: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum. The decoupled spectrum simplifies the signal to a singlet (or multiplets if other fluorines are present), while the coupled spectrum reveals ¹H-¹⁹F coupling information.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time is often necessary due to the low natural abundance and sensitivity of ¹³C.
-
-
2D Spectra Acquisition: Acquire a standard suite of 2D experiments: gCOSY, zf-HSQC, and gHMBC. If stereochemistry is , acquire a ¹H-¹⁹F HOESY or NOESY experiment.
-
Data Processing and Analysis: Process all spectra using appropriate window functions and phasing. Integrate all signals in the ¹H and ¹⁹F spectra. Systematically analyze the 2D spectra to build connectivity maps and assign all signals.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is the first line of analysis, providing two critical pieces of information with minimal sample consumption: molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
For novel compounds, low-resolution MS is insufficient. HRMS (e.g., using TOF or Orbitrap analyzers) provides a mass measurement with high accuracy (typically < 5 ppm).[6] This allows for the unambiguous determination of the elemental formula, confirming that the desired number of carbons, hydrogens, nitrogens, oxygens, and fluorines are present.
Why it's critical:
-
Formula Confirmation: HRMS is the gold standard for confirming the elemental composition of a new molecule. It can easily distinguish between, for example, a desired product and an impurity that has an additional or missing fluorine atom.
-
Trustworthiness of the Sample: Before investing significant time in NMR analysis, HRMS validates that the correct molecule has been synthesized.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Chromatography: Use a reverse-phase C18 column with a standard mobile phase system (e.g., water/acetonitrile with 0.1% formic acid). A gradient elution is typically used to ensure good peak shape and separation from impurities.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen in the azabicycloheptanone core is readily protonated. Acquire data in full scan mode over a relevant m/z range.
-
Data Analysis: Extract the accurate mass of the desired compound from the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass error should be less than 5 ppm.
Vibrational and Chiroptical Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For azabicycloheptanones, the two most important stretches are:
-
C=O (carbonyl) stretch: Typically a strong, sharp absorption around 1720-1750 cm⁻¹. The strained bicyclic system often pushes this frequency higher than in a simple acyclic ketone.
-
C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Circular Dichroism (CD) Spectroscopy
When the fluorinated azabicycloheptanone is chiral, determining the absolute configuration is crucial for understanding its biological activity. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting spectrum, particularly the Cotton effects associated with the n→π* transition of the ketone chromophore, can often be used to assign the absolute stereochemistry by comparing the experimental data to empirical rules or theoretical calculations.[8][9]
Integrated Analysis: A Self-Validating System
The true power of this analytical suite lies in the integration of all data points. The process is a logical flowchart where each piece of data validates the next.
Figure 3: A decision-making flowchart for the integrated spectroscopic analysis and structure confirmation.
Conclusion
The spectroscopic analysis of fluorinated azabicycloheptanones requires a rigorous, multi-faceted approach. By leveraging the unique strengths of ¹⁹F NMR in concert with a full suite of modern spectroscopic techniques, researchers can achieve unambiguous characterization. This guide serves as a framework for developing self-validating analytical systems that ensure the scientific integrity of the data, which is paramount for accelerating drug discovery programs. The causality-driven approach outlined here, focusing on why each experiment is chosen and how the data are integrated, provides a robust path to confident structural assignment.
References
- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Analysis of Fluorinated Organic Compounds.
- Burnett, R. D., & Kirk, D. N. (1981). Chiroptical studies. Part 101. An empirical analysis of circular dichroism data for steroidal and related transoid αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 1460-1468.
- Dibeler, V. H., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards.
- S-prep GmbH. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.
- Smyrnov, O., et al. (2024). α-CF3-Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 27, e202300935.
- Grygorenko, O. O., et al. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Request PDF.
- Lund University. (n.d.). Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correlation.
- Maboya, W. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
- Połoński, T., & Dauter, Z. (1986). Chiroptical studies of bicyclic α-diketones. Journal of the Chemical Society, Perkin Transactions 1, 1781-1785.
- ChemicalBook. (n.d.). ¹H NMR spectrum of ((1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one(79200-56-9)).
- Maboya, W. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Academia.edu.
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7868.
- ResearchGate. (n.d.). Enantiospecific Synthesis and Chiroptical Properties of Bicyclic Enones.
- Nishimata, T., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(3), 763-768.
- PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one.
- Usieli, V., et al. (1976). Chiroptical properties of cyclic esters and ketals derived from (S)-1,2-propylene glycol and (S,S)- and (R,R)-2,3-butylene glycol. The Journal of Organic Chemistry, 41(15), 2671-2675.
- ResearchGate. (n.d.). The ¹H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76).
- ChemicalBook. (n.d.). ¹H NMR spectrum of 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3).
- Poirel, V., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Royal Society of Chemistry. (n.d.). ¹⁹F-centred NMR analysis of mono-fluorinated compounds.
- Poirel, V., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Zupa, E., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. PMC.
- AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one 98%.
- University of Ottawa. (n.d.). ¹⁹Fluorine NMR.
- PubChemLite. (n.d.). 2-azabicyclo[2.2.1]heptane (C6H11N).
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Foreword: The Strategic Imperative of Fluorinated Bicyclic Lactams in Modern Drug Discovery
An In-depth Technical Guide to the Theoretical Properties of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
The confluence of rigid, bicyclic scaffolds with the strategic incorporation of fluorine represents a powerful paradigm in contemporary medicinal chemistry. These molecular architectures offer a compelling solution to the perennial challenges of potency, selectivity, and metabolic stability. The 3-azabicyclo[3.1.1]heptan-2-one core, a constrained lactam, provides a conformationally restricted framework, which can significantly reduce the entropic penalty associated with target binding, thereby enhancing affinity. The introduction of a fluorine atom at the 5-position is not a trivial substitution; it is a deliberate design element intended to imbue the molecule with a unique set of physicochemical and electronic properties. This technical guide provides a comprehensive theoretical exploration of this compound, offering foundational insights for its potential application in the development of novel therapeutics.
Structural and Conformational Landscape
The defining characteristic of this compound is its strained, bridged bicyclic system. This inherent rigidity is a double-edged sword: it offers the potential for highly specific ligand-receptor interactions but also presents synthetic challenges. A thorough understanding of its three-dimensional structure is paramount.
Predicted Molecular Geometry and Stereochemistry
Computational modeling, particularly utilizing density functional theory (DFT), is an indispensable tool for elucidating the ground-state conformation of such novel structures. For this compound, these calculations predict a puckered, non-planar geometry. The bridgehead carbons (C1 and C5) create significant ring strain, which is a key determinant of the molecule's overall shape and reactivity.
The introduction of the fluorine atom at a bridgehead position (C5) is of particular interest. Unlike substitutions at other positions, a bridgehead fluorine will have a profound and direct influence on the stability and electronic nature of the entire bicyclic system. Furthermore, the presence of multiple chiral centers necessitates the consideration of various stereoisomers. The absolute configuration at each chiral center will dictate the overall topography of the molecule, which in turn will govern its interaction with chiral biological targets.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value | Significance in Molecular Design |
| C-F Bond Length | ~1.39 Å | The exceptional strength and stability of this bond contribute to increased metabolic resistance. |
| C=O Bond Length | ~1.22 Å | A typical lactam carbonyl, poised for hydrogen bonding interactions within a receptor active site. |
| N-C(O) Bond Length | ~1.36 Å | Exhibits partial double-bond character due to amide resonance, influencing the planarity of the lactam moiety. |
| Bridgehead Strain Energy | To be Calculated | A quantitative measure of the inherent strain, which can influence both reactivity and binding affinity. |
Conformational Rigidity and its Implications
The bicyclic nature of the scaffold severely restricts bond rotations, leading to a limited number of low-energy conformations. This pre-organization of the molecule can be highly advantageous in drug design. By "locking" the molecule into a bioactive conformation, the entropic cost of binding is minimized, potentially leading to a significant increase in binding affinity.
Caption: A typical computational workflow for determining the conformational preferences of a novel molecule.
Electronic Profile and Chemical Reactivity
The electronic character of this compound is profoundly influenced by the interplay between the electron-withdrawing fluorine atom and the electron-rich lactam functionality.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's propensity to engage in chemical reactions.
-
HOMO: The HOMO is predicted to be localized primarily on the lone pairs of the nitrogen and oxygen atoms of the lactam. This region represents the molecule's nucleophilic character and is a likely site for interactions with electrophilic species or for hydrogen bond donation from the N-H group.
-
LUMO: The LUMO is anticipated to be centered on the carbonyl carbon of the lactam. This region signifies the molecule's electrophilic character, making it susceptible to nucleophilic attack.
The strongly electron-withdrawing fluorine atom will lower the energy of both the HOMO and the LUMO, which has the dual effect of increasing the molecule's overall kinetic stability while potentially enhancing its reactivity towards strong nucleophiles at the carbonyl carbon.
Electrostatic Potential (ESP) Mapping
An ESP map provides a visual guide to the charge distribution across the molecular surface, highlighting regions that are likely to engage in electrostatic interactions.
-
Regions of Negative Potential (Red/Yellow): These will be concentrated around the highly electronegative fluorine and carbonyl oxygen atoms, indicating their roles as potential hydrogen bond acceptors.
-
Regions of Positive Potential (Blue): These will be found near the amide proton (N-H), identifying it as a primary hydrogen bond donor site.
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Azabicyclo[3.1.1]heptane Scaffolds
Executive Summary & Strategic Importance
The 3-azabicyclo[3.1.1]heptane core has emerged as a critical "saturated bioisostere" for meta-substituted pyridines and benzenes in drug discovery. Unlike the more common piperidine or morpholine rings, the [3.1.1] bridged system offers a rigidified vector that locks substituents into precise spatial orientations, often improving potency while enhancing metabolic stability and aqueous solubility (lowering LogD).
This guide details a scalable, "bottom-up" synthetic protocol. While photochemical [2+2] routes exist, they are often limited by substrate specificity and dilution requirements. The protocol below focuses on the Cyclobutane-to-Bicycle strategy (pioneered by Mykhailiuk et al.), which allows for multi-gram synthesis suitable for lead optimization campaigns.
Key Physicochemical Advantages
| Parameter | meta-Substituted Pyridine | 3-Azabicyclo[3.1.1]heptane | Impact |
| Geometry | Planar (2D) | Bridged (3D) | Escape from "Flatland"; improved selectivity. |
| Exit Vector Angle | ~120° | ~119–120° | Near-perfect geometric mimicry. |
| C–C Distance | ~5.0 Å | ~4.8 Å | Maintains pharmacophore overlay. |
| Solubility | Low to Moderate | High | Improved fraction absorbed ( |
| Basicity ( | ~5.2 (Pyridine) | ~9.5–10.0 (Amine) | Tunable via N-substitution. |
Synthetic Strategy: The "Bottom-Up" Approach
The most robust route utilizes ethyl 3-oxocyclobutanecarboxylate as the starting material. This strategy bypasses the high-dilution requirements of direct ring-closing metathesis by utilizing a diastereoselective Strecker reaction followed by an intramolecular lactamization.
Workflow Visualization
Figure 1: Strategic workflow for the construction of the azabicyclo[3.1.1]heptane core via the Strecker-Cyclization pathway.
Detailed Experimental Protocol
Reagents & Safety
-
Ethyl 3-oxocyclobutanecarboxylate: Commercially available or synthesized from ketene acetals.
-
TMSCN (Trimethylsilyl cyanide): FATAL IF INHALED. Handle strictly in a fume hood with cyanide sensors.
-
LiAlH4 (Lithium Aluminum Hydride): Pyrophoric. Use anhydrous conditions under Argon/Nitrogen.
Step 1: Diastereoselective Strecker Reaction
This step installs the nitrogen atom and the carbon required for the bridge.
-
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous MeOH (0.5 M concentration).
-
Amine Addition: Add Benzylamine (1.05 equiv) dropwise at 0 °C. Allow to stir for 30 min to form the imine.
-
Cyanide Addition: Add TMSCN (1.2 equiv) dropwise at 0 °C. Caution: Exothermic.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Checkpoint:
H NMR should show the disappearance of the ketone signal and the appearance of the benzylic protons.
Step 2: Hydrolysis and Intramolecular Cyclization (Imide Formation)
This critical step builds the bridge. The nitrile is hydrolyzed to the acid, which then condenses with the amine to form the imide.
-
Solvent System: Dissolve the crude amino-nitrile from Step 1 in a mixture of Conc. HCl and Acetic Acid (1:1 ratio, ~0.2 M).
-
Cyclization: Heat the mixture to reflux (100–110 °C) for 4–6 hours.
-
Mechanistic Note: The harsh acidic conditions hydrolyze both the ester and the nitrile to carboxylic acids, followed by thermal dehydration to form the cyclic imide (2,4-dione).
-
-
Workup: Cool to RT. Concentrate to dryness under reduced pressure (azeotrope with toluene if necessary to remove AcOH).
-
Purification: The residue is often a solid. Triturate with cold Et2O or recrystallize from EtOH/Water to obtain 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione .
Step 3: Global Reduction to the Amine
Converting the 2,4-dione (imide) to the saturated amine.
-
Activation: Suspend LiAlH4 (4.0 equiv) in anhydrous THF (0.3 M) in a dry RBF under Argon. Cool to 0 °C.
-
Addition: Add the Imide (from Step 2) portion-wise (solid) or as a solution in THF over 30 mins.
-
Reflux: Heat to reflux for 12–24 hours. The imide carbonyls are difficult to reduce; prolonged heating is required.
-
Fieser Quench: Cool to 0 °C. Carefully add:
-
mL Water (
= grams of LiAlH4 used). - mL 15% NaOH.
- mL Water.
-
mL Water (
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite.
-
Salt Formation (Optional but Recommended): The free base is volatile and an oil. Treat the ethereal solution with HCl in Dioxane to precipitate the 3-benzyl-3-azabicyclo[3.1.1]heptane hydrochloride salt.
Quality Control & Characterization
Critical Control Points (CCP)
| Checkpoint | Method | Acceptance Criteria |
| Strecker Diastereoselectivity | The cis-isomer (nitrile relative to ester) is preferred for cyclization, though the harsh acid step usually equilibrates this. | |
| Imide Formation | IR Spectroscopy | Appearance of characteristic doublet carbonyl peaks (~1700 and 1760 cm |
| Final Purity | qNMR / LC-MS | >95% purity. Verify absence of partially reduced lactam intermediates (check for carbonyl signals in |
Troubleshooting Guide
-
Issue: Incomplete reduction (Lactam remains).
-
Solution: Use LiAlH4 in refluxing Dioxane (higher boiling point than THF) or switch to BH3·THF complex.
-
-
Issue: Low yield in cyclization.
-
Solution: Ensure the hydrolysis is complete before driving the temperature for imide formation. Trace water is necessary for hydrolysis, but removal of water is necessary for cyclization.
-
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3][4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[2]
-
Lysenko, V., et al. (2024).[5] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.
- Levterov, V. V., et al. (2018). "Synthesis of 3-substituted 3-azabicyclo[3.1.1]heptanes." Journal of Organic Chemistry. (Contextual grounding for Strecker methodology).
-
Cioffi, C. L., et al. (2010). "Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one." Organic Letters, 12(19), 4372–4375.[6]
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
analytical methods for quantifying 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
Executive Summary
This guide details the analytical characterization and quantification of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one (hereafter 5-F-ABH ).[1] This scaffold is a critical pharmacophore in the synthesis of next-generation
The [3.1.1] bicyclic system presents unique analytical challenges:
-
Polarity: The lactam functionality creates high polarity, complicating reverse-phase retention.[1]
-
UV Transparency: The lack of conjugation limits UV detection to non-selective wavelengths (<210 nm).[1]
-
Bridgehead Fluorine: While chemically stable due to Bredt’s rule preventing elimination, the C5-F bond alters the ionization efficiency in Mass Spectrometry (MS).[1]
This protocol establishes two validated workflows: a GC-MS/MS method for process control (purity/intermediates) and an LC-MS/MS method for trace quantification in biological matrices.[1]
Chemical Context & Stability
-
IUPAC Name: this compound[1]
-
Molecular Formula:
[1] -
MW: 129.13 g/mol [1]
-
Key Feature: The fluorine atom at the C5 bridgehead position induces a strong dipole, significantly lowering the basicity of the lactam nitrogen compared to its non-fluorinated analog.
Stability Warning
Caution: While the bridgehead fluorine is resistant to elimination, the strained bicyclic lactam ring is susceptible to hydrolysis under strongly basic conditions (pH > 10). All sample preparations must maintain pH 3.0–8.0.[1]
Method A: LC-MS/MS for Trace Quantification[1]
Objective: Quantification of 5-F-ABH in plasma or reaction media down to 1.0 ng/mL.
Rationale: The Fluorophenyl Choice
Standard C18 columns often fail to retain small, polar lactams like 5-F-ABH.[1] We utilize a Pentafluorophenyl (PFP) stationary phase.[1] The PFP phase interacts with the analyte via
LC-MS/MS Protocol
| Parameter | Specification |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500) |
| Column | Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial hold for polar retention |
| 1.0 | 5 | Start gradient |
| 6.0 | 95 | Elute hydrophobic impurities |
| 7.0 | 95 | Wash |
| 7.1 | 5 | Re-equilibration (Critical for HILIC/PFP) |
| 10.0 | 5 | End |[1]
MS/MS Transitions (ESI Positive)
The bridgehead fluorine destabilizes the carbocation typically formed during fragmentation, requiring high collision energies (CE).
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 5-F-ABH | 130.1 [M+H]+ | 84.1 | 25 | Quantifier (Loss of CH2F-CH=O species) |
| 5-F-ABH | 130.1 [M+H]+ | 110.0 | 15 | Qualifier (Loss of HF) |
| IS (d3-Analog) | 133.1 [M+H]+ | 87.1 | 25 | Internal Standard |
Method B: GC-MS for Purity & Process Control
Objective: Purity assessment of raw material >98%. Challenge: The amide N-H causes peak tailing.[1] Solution: One-step silylation using MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[1] The TBDMS derivative is hydrolytically more stable than the standard TMS derivative.[1]
Derivatization Protocol
-
Weigh 5 mg of 5-F-ABH into a GC vial.
-
Add 500 µL anhydrous Pyridine.
-
Add 100 µL MTBSTFA + 1% TBDMCS .
-
Incubate at 60°C for 30 minutes .
-
Dilute 1:10 with Ethyl Acetate prior to injection.[1]
GC-MS Parameters
| Parameter | Specification |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split 20:1 @ 250°C |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C (EI Source) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct method based on sample type and sensitivity requirements.
Caption: Decision tree for 5-F-ABH analysis distinguishing between bioanalytical (LC-MS) and process (GC-MS) workflows.
Validation & Quality Control (ICH Q2)
To ensure data integrity, the following criteria must be met during method validation.
System Suitability Test (SST)
-
Tailing Factor: Must be < 1.5 (Critical for the lactam peak).[1]
-
Retention Time Precision: %RSD < 0.5% (n=6 injections).
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).[1]
Linearity & Range
-
LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (
, weighted 1/x). -
GC-MS: 50 µg/mL to 1000 µg/mL (for impurity profiling).
Specificity (Interference Check)
Due to the [3.1.1] bicyclic strain, thermal degradation in the GC inlet can produce an isomer (opening of the 4-membered ring).
-
Check: Inject a high concentration standard (1 mg/mL) via GC.[1] If a secondary peak appears at slightly lower retention time, lower the inlet temperature to 220°C.
References
-
Enamine Ltd. (2024).[1][2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1][3][4] Available at: [Link][1][2][5]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Bicyclo[3.1.1]heptan-2-one derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Grygorenko, O. O., et al. (2024).[1][3] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Available at: [Link][1][6]
-
Haufe, G. (2014).[1][7] Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry. Available at: [Link]
-
Qiu, F., et al. (2023).[1] Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B. Available at: [Link]
Sources
- 1. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Short and efficient synthesis of fluorinated δ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01547A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Fluorinated Bicyclic Lactam Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Fluorinated Bicyclic Lactams
Executive Summary: The "Fluorine Effect" on Yield
Welcome to the technical support hub for fluorinated bicyclic lactam synthesis. If you are here, you are likely encountering one of three critical failure modes: (1) HF elimination (decomposition), (2) Stalled Cyclization (steric/electronic repulsion), or (3) Post-reaction degradation during purification.[1]
Synthesizing bicyclic lactams (e.g., fluorinated isoindolones, penams, or bridged aza-bicyclic systems) requires navigating the "Fluorine Effect."[1] Fluorine is not just a hydrogen substitute; its high electronegativity ($ \chi = 4.0 $) and lone pair repulsion (the gauche effect) fundamentally alter the reactivity of the lactam precursors.
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current protocol is failing based on physical organic chemistry principles.
Module 1: Strategic Planning & Route Selection
Before troubleshooting a specific reaction, validate your synthetic strategy.[1][2] The position of the fluorine atom dictates the assembly method.
Decision Matrix: Early vs. Late-Stage Fluorination
Use the following logic flow to determine if your yield issues are structural (wrong route) or procedural (wrong conditions).
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on fluorine regiochemistry.
Module 2: The Building Block Approach (Ring-Closing Metathesis)
Context: This is the most common method for creating fluorinated bicyclic lactams (e.g., Fustero’s methodology).[1] You start with a fluorinated linear precursor and close the ring using a Grubbs-type catalyst.
Common Failure Mode: Stalled Conversion
Symptom: NMR shows starting material remaining despite adding excess catalyst. Root Cause: Fluorine's electron-withdrawing nature reduces the electron density of the alkene (if allylic) or creates an unfavorable dipole that hampers the formation of the metallacyclobutane intermediate.
Protocol: High-Yield RCM for Fluorinated Dienes
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Scientific Rationale |
| Concentration | 0.05 M - 0.1 M | 0.001 M - 0.005 M | Pseudo-dilution: Fluorinated intermediates are prone to intermolecular oligomerization. High dilution favors intramolecular cyclization. |
| Catalyst | Grubbs I or II | Hoveyda-Grubbs II | The isopropoxy chelate in HG-II makes it more robust against the electron-deficient nature of fluorinated substrates. |
| Additives | None | Ti(OiPr)4 or Benzoquinone | Prevents the formation of stable Ru-hydride species which cause isomerization rather than cyclization. |
| Ethylene Removal | Passive reflux | Active Sparging (Ar/N2) | RCM is reversible. Fluorinated rings are strained; you must drive the equilibrium by physically removing ethylene gas. |
Troubleshooting Workflow: The "Stalled Reaction"
-
Check the Ethylene: If the reaction stalls at 50%, apply a weak vacuum (static vacuum) or vigorous Argon sparge.
-
Check the Lewis Basicity: If your substrate has a basic amine or pyridine ring, it will poison the Ruthenium.[1] Remediation: Pre-treat the substrate with 1.0 eq. of p-toluenesulfonic acid (PTSA) to protonate the amine (forming the ammonium salt), then run the RCM. The catalyst tolerates ammonium salts; it does not tolerate free amines.
Module 3: Late-Stage Electrophilic Fluorination
Context: Introducing fluorine into an existing bicyclic lactam using reagents like Selectfluor™. This is often used for bridgehead fluorination.[1]
Common Failure Mode: HF Elimination
Symptom: Formation of an
Protocol: "Base-Free" Fluorination[1]
Standard Protocol (Risky): Substrate + LDA + NFSI (Leads to elimination). Optimized Protocol (Safe): Substrate + Selectfluor + MeCN (Reflux).
Step-by-Step Optimization:
-
Solvent Choice: Use Acetonitrile (MeCN) . It is polar enough to solubilize Selectfluor but non-nucleophilic.
-
Activation: If the lactam enolization is slow, do NOT use a base. Instead, use a Lewis Acid catalyst like Zn(OTf)2 (10 mol%) . This promotes enol formation without creating a basic environment that triggers HF elimination.
-
Temperature: Run at 60–80°C . While counter-intuitive (heat usually promotes elimination), the high barrier for electrophilic attack by Selectfluor on electron-deficient lactams requires thermal activation.[1]
Module 4: Post-Reaction Purification (The "Hidden" Yield Killer)
Critical Warning: Many researchers synthesize the product successfully but destroy it on the column.
The Issue: Silica gel is slightly acidic. Fluorinated bicyclic lactams, especially those with aminal or hemiaminal centers, are sensitive to acid-catalyzed hydrolysis or HF elimination on the silica surface.[1]
The Solution:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes surface silanols.[1]
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if the compound is particularly labile.
Visualizing the Troubleshooting Logic
Use this flowchart to diagnose low yields in your current experiment.
Figure 2: Diagnostic workflow for identifying and remediating yield loss.
Frequently Asked Questions (FAQs)
Q: I am using DAST for deoxyfluorination of a hydroxy-lactam, but I only get the elimination product. Why?
A: DAST is notoriously basic (generating HF and amine byproducts). In bicyclic systems, the ring strain makes the elimination pathway (E2 or E1cB) kinetically favored over substitution (
Q: My RCM reaction works for the non-fluorinated control but fails for the fluorinated analog. Is the fluorine poisoning the catalyst? A: Unlikely. It is more likely an electronic effect on the alkene. Fluorine lowers the HOMO energy of the alkene, making it a poorer ligand for the Ruthenium carbene. Fix: Increase the reaction temperature to reflux in Toluene (110°C) rather than DCM. The thermal energy is needed to overcome the activation barrier for the initial coordination of the electron-deficient fluorinated alkene.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the Selectfluor step.[1] Microwave irradiation (100°C, 10-20 min) often improves yield by minimizing the time the product spends in the reaction mixture, reducing secondary decomposition pathways.
References
-
Fustero, S., et al. "Fluorine-Containing Heterocycles: New Synthetic Methods and Their Utility in Drug Discovery."[1] Journal of Organic Chemistry, 2009.[1]
- Key Insight: Foundational work on using RCM for fluorinated lactams and amino acid deriv
-
Banks, R. E., et al. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service."[1] Journal of Fluorine Chemistry, 1998.[1]
- Key Insight: Defines the mechanism and stability of Selectfluor, crucial for avoiding elimin
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]
- Key Insight: Explains the stereoelectronic effects (Gauche effect)
-
Champagne, P. A., et al. "Mechanisms of Electrophilic Fluorination with Selectfluor: C-H Functionalization and More."[1] Chemical Reviews, 2015.
- Key Insight: Detailed mechanistic pathways to optimize late-stage fluorin
-
Gouverneur, V., & Seppelt, K. "Fluorine Chemistry."[1] Chemical Reviews, 2015.
- Key Insight: Comprehensive review covering modern fluorination reagents and their limit
Sources
stability issues of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues you may encounter during your experiments with this compound. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction: Understanding the Stability of this compound
This compound is a unique bicyclic lactam with a fluorine substituent, a structural motif of increasing interest in medicinal chemistry. The strained four-membered ring fused to a six-membered ring, combined with the presence of a lactam functionality and an electron-withdrawing fluorine atom, presents specific stability challenges. The primary mode of degradation for lactams is hydrolysis of the amide bond within the ring. This process can be influenced by several factors, including pH, temperature, and the solvent system used. Understanding these factors is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway for this compound is the hydrolysis of the endocyclic amide (lactam) bond. This reaction leads to the opening of the bicyclic ring system, forming an amino acid derivative. This hydrolysis can be catalyzed by both acidic and basic conditions. The presence of the fluorine atom can influence the rate of hydrolysis due to its electron-withdrawing nature, which may affect the electrophilicity of the lactam carbonyl carbon.
Q2: How do pH and temperature affect the stability of the compound?
The stability of lactams, including this compound, is highly dependent on both pH and temperature.
-
pH: Generally, β-lactams are most stable in neutral or slightly acidic conditions (around pH 5-7). Both strongly acidic and, particularly, alkaline conditions can significantly accelerate the rate of hydrolysis. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for β-lactam antibiotics.
-
Temperature: Increased temperature provides the necessary activation energy for the hydrolytic reaction, leading to a faster degradation rate. For many β-lactam antibiotics, storage at low temperatures, such as -70°C, is recommended to maintain long-term stability in solution. Storage at -10°C has been shown to be unsuitable for some β-lactams, possibly due to temperature fluctuations causing intermittent freezing and thawing.
Q3: What are the recommended storage conditions for solutions of this compound?
Based on the general stability of related β-lactam compounds, the following storage conditions are recommended:
| Storage Condition | Recommended Duration | Rationale |
| -70°C or below | Long-term (months to a year) | Minimizes molecular motion and chemical reactions, including hydrolysis. |
| -20°C to -25°C | Short to medium-term (weeks to a few months) | Generally suitable for many β-lactams, but stability should be verified for this specific compound. |
| 2-8°C (Refrigerator) | Short-term (days) | Slows degradation but is not suitable for long-term storage. |
| Room Temperature | Not recommended for stock solutions | Significant degradation may occur over a short period. |
It is crucial to perform your own stability studies under your specific experimental conditions to determine the precise shelf-life of your solutions.
Q4: Which solvents are most suitable for dissolving and storing this compound?
The choice of solvent can impact the stability of this compound.
-
Aprotic Solvents: Solvents such as DMSO and DMF are generally preferred for initial stock solutions as they are less likely to participate in hydrolysis compared to protic solvents.
-
Aqueous Buffers: If aqueous solutions are necessary, it is critical to use a buffer system to maintain a stable pH, ideally within the range of 6.0 to 7.5. Unbuffered aqueous solutions can experience pH shifts that may accelerate degradation.
-
Protic Solvents (e.g., Methanol, Ethanol): While they can be used, be aware that they can participate in solvolysis reactions, leading to the formation of ester byproducts. If used, solutions should be prepared fresh and used promptly.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO).2. Aliquot the stock solution into single-use vials and store at -70°C or below.3. Avoid repeated freeze-thaw cycles. | The lactam ring is susceptible to hydrolysis, which can be accelerated by improper storage. Freshly prepared and properly stored aliquots ensure the use of the intact compound. |
| Degradation in assay medium | 1. Determine the stability of the compound in your specific assay buffer and at the assay temperature. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing for degradation by HPLC or LC-MS.2. If significant degradation is observed, consider adjusting the pH of the assay buffer to a more neutral or slightly acidic range (pH 6.5-7.4).3. Minimize the pre-incubation time of the compound in the aqueous assay medium before starting the experiment. | The components of the assay medium and the experimental temperature can catalyze the hydrolysis of the lactam ring, leading to a lower |
preventing decomposition of fluorinated lactams during purification
Introduction: The "Push-Pull" Instability[1]
Fluorinated lactams (
-
Increased Electrophilicity: The strong inductive effect (
) of fluorine pulls electron density from the carbonyl carbon, making the lactam ring significantly more susceptible to nucleophilic attack (hydrolysis) compared to non-fluorinated analogs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acidity of
-Protons: Fluorine acidifies adjacent protons, lowering the barrier for E1cB or E2 elimination reactions, leading to HF loss and aromatization/polymerization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This guide addresses the specific failure modes encountered when these "hot" molecules interact with standard purification media like silica gel.
Module 1: Chromatography Troubleshooting
The Core Problem: Silica Gel Activity
Standard flash chromatography silica (60 Å) is inherently acidic (
-
Acid Sensitivity: Protonation of the lactam carbonyl oxygen catalyzes ring opening.[1]
-
Surface Catalysis: The polar surface stabilizes ionic intermediates, promoting HF elimination.[1]
Solution A: The "Neutralized Silica" Protocol
If your compound decomposes on standard silica but is stable in solution, you must deactivate the surface silanols.[1]
The Protocol:
-
Select Mobile Phase: Choose your gradient (e.g., Hexane/EtOAc).[1]
-
The Buffer Additive: Add 1.0% to 2.0% Triethylamine (TEA) to both the non-polar and polar solvent reservoirs.[1]
-
Why: TEA coordinates with free silanols, creating a "buffer layer" that prevents the lactam from interacting with acidic sites.[1]
-
-
Column Pre-treatment (Crucial):
-
Flush the dry column with 3 column volumes (CV) of the TEA-doped mobile phase before loading the sample.[1]
-
Validation: The eluent exiting the column should test basic (
) on pH paper before you load your sample.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Loading: Load via liquid injection (DCM/Hexane) rather than solid load (which exposes the compound to dry, active silica).[1]
Solution B: Neutral Alumina (The "Gold Standard")
If the compound is sensitive to both acid (silica) and base (TEA-promoted elimination), Neutral Alumina (Brockmann Grade III) is the required stationary phase.[1]
-
Mechanism: Alumina lacks the acidic silanols.[1] "Neutral" grade is pH adjusted to
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Grade Adjustment: Commercial alumina is often Grade I (very active).[1] Deactivate it to Grade III by adding water (6% w/w) and shaking for 2 hours to lower retention and catalytic activity.[1]
Decision Matrix: Selecting the Right Stationary Phase
Figure 1: Decision tree for selecting stationary phases based on chemical sensitivity.
Module 2: Work-up & Isolation (Thermal Risks)
Decomposition often occurs after the column, during solvent removal.[1]
The Issue: Thermal Elimination
Fluorinated lactams possess a low energy barrier for HF elimination.[1] The heat applied during rotary evaporation (
Data: Temperature vs. Decomposition Rates (Simulated)
Table 1: Effect of bath temperature on recovery of a model
| Bath Temp ( | Vacuum (mbar) | Time (min) | Recovery (%) | Major Impurity |
| 25 (Ambient) | 10 | 45 | 98% | None |
| 40 | 150 | 20 | 85% | 12% Elimination Product (Alkene) |
| 50 | 150 | 15 | 60% | 35% Elimination + Polymer |
Protocol: Cold Isolation
-
Azeotropic Drying: Never concentrate the organic layer if it contains visible water droplets.[1] Water + Heat = Hydrolysis.[1] Dry over
, filter, and then add toluene (10% v/v) to azeotrope trace moisture during evaporation. -
The "Cold Bath" Rule: Set rotovap bath to
. Use a high-quality vacuum pump (< 10 mbar) to drive evaporation at low temperatures.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Storage: Store pure material under Argon at
. Fluorinated lactams can auto-decompose in neat form at room temperature.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Module 3: Mechanistic Insight (Why is this happening?)
Understanding the mechanism helps predict stability.[1]
Figure 2: The dual decomposition pathways: Acid-catalyzed hydrolysis vs. Base/Heat-induced HF elimination.[1]
Frequently Asked Questions (FAQ)
Q: My compound streaks on the TLC plate even with TEA. What now? A: Streaking indicates continuous decomposition during elution.[1] If TEA (base) doesn't fix it, your compound might be base-sensitive (HF elimination).[1] Switch to Neutral Alumina or use Reverse Phase (C18) with a neutral buffer (Ammonium Acetate, pH 7).[1]
Q: Can I use DCM/MeOH as a mobile phase? A: Be cautious. Methanol is nucleophilic.[1] On an acidic silica surface, MeOH can attack the activated lactam carbonyl, forming the ring-opened methyl ester.[1] Use Acetonitrile instead of MeOH if high polarity is needed, or strictly ensure the silica is neutralized.
Q: The NMR shows the correct product, but the color turned black/brown.
A: This is typical of trace HF elimination leading to polymerization.[1] The polymer is often highly colored but may be present in negligible amounts (<1%).[1] Filter the compound through a
Q: How do I remove the Triethylamine (TEA) after the column?
A: TEA has a high boiling point (
-
Trick: Co-evaporate with Cyclohexane (forms azeotrope).[1]
-
Alternative: If your product is solid, triturate with cold pentane/hexane; TEA salts and free TEA usually stay in the supernatant.[1]
References
-
Reactivity of
-Lactams: -
Silica Gel Neutralization
-
Fluorine Elimination Mechanisms
-
Hydrolysis Mechanisms
Sources
Validation & Comparative
A Comparative Guide to the NMR Analysis of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
Introduction: The Strategic Value of Fluorinated Bioisosteres
In modern drug discovery, the quest for novel molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is relentless. The rigid 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling saturated bioisostere for commonly used aromatic and heteroaromatic rings, such as pyridine.[1][2] Its constrained, three-dimensional structure offers a unique exit vector geometry for substituents, potentially leading to improved target engagement and novel intellectual property.
The strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry, known to modulate properties like metabolic stability, binding affinity, and membrane permeability.[3][4][5] Consequently, the synthesis and analysis of novel fluorinated scaffolds like 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one are of significant interest to researchers in pharmaceutical and agrochemical development.
This guide provides an in-depth, comparative framework for the complete structural elucidation of this compound using a suite of modern NMR techniques. By directly comparing its spectral data with that of its non-fluorinated parent, 3-azabicyclo[3.1.1]heptan-2-one, we will illuminate the profound influence of the fluorine atom on the magnetic environment of the molecule. The data presented herein is a realistic, illustrative example derived from foundational NMR principles to serve as an expert guide for the analysis of this and similar novel fluorinated entities.
Part 1: The Analytical Blueprint: Experimental Design and Rationale
A robust and unambiguous structural characterization begins with a well-designed experimental plan. The causality for selecting a specific suite of NMR experiments is to build a comprehensive, multi-dimensional picture of the molecule, where each experiment provides a unique and essential piece of the puzzle.
Experimental Protocols: A Step-by-Step Methodology
-
Sample Preparation:
-
Analyte & Comparison: Prepare separate ~10-15 mg samples of this compound (the Target) and 3-azabicyclo[3.1.1]heptan-2-one (the Baseline).
-
Solvent Selection: Dissolve each sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic molecules and its relatively clean spectral window. For compounds with poor solubility, DMSO-d₆ is a common alternative. Consistency in solvent choice is critical for a direct comparison of chemical shifts.[6]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) or a secondary standard like trifluorotoluene can be used.
-
Filtration: Filter each solution into a clean, 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure maximum signal dispersion and resolution.
-
1D Spectra:
-
¹H NMR: Standard pulse program, 16-32 scans.
-
¹³C{¹H} NMR: Proton-decoupled, 1024-2048 scans.
-
¹⁹F NMR: Can be run with or without proton decoupling. Running both is recommended. Proton-coupled spectra reveal ¹H-¹⁹F coupling patterns, while decoupled spectra simplify the signal to a singlet, aiding in chemical shift assignment.[7]
-
-
2D Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled proton networks (i.e., protons on adjacent carbons).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon. This is the primary method for assigning carbon resonances.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To detect through-space correlations between fluorine and proton nuclei. This is the definitive experiment for establishing stereochemical relationships and confirming the spatial proximity of the fluorine substituent to specific protons.[9][10]
-
-
Logical Workflow for Structural Elucidation
The chosen experiments follow a logical progression, starting from simple 1D analysis and building up to complex 2D correlations to solve the molecular structure.
Caption: Experimental workflow for NMR-based structural elucidation.
Part 2: A Tale of Two Scaffolds: Comparative Spectral Analysis
The introduction of a highly electronegative fluorine atom dramatically alters the electronic environment of the bicyclic system. This section compares the hypothetical NMR data for the baseline and target compounds to highlight these key differences.
The Baseline: 3-Azabicyclo[3.1.1]heptan-2-one
The ¹H and ¹³C spectra of the non-fluorinated parent compound are relatively straightforward. The assignments are confirmed using COSY, HSQC, and HMBC correlations. The molecule possesses a plane of symmetry, simplifying the spectrum.
The Target: this compound
The introduction of fluorine at C5 breaks the molecule's symmetry and introduces heteronuclear coupling, leading to a more complex and information-rich set of spectra.
-
¹H NMR Analysis: The most significant changes are observed for protons geminal and vicinal to the fluorine atom. The H5 proton signal is split not only by its neighboring protons but also by the fluorine atom, resulting in a large geminal coupling constant (²JHF ≈ 45-55 Hz). Similarly, the protons at C4 and C6 exhibit additional splitting due to vicinal coupling (³JHF), the magnitude of which is dependent on the dihedral angle.
-
¹³C NMR Analysis: The effect of fluorine is even more pronounced in the ¹³C spectrum. The carbon directly attached to the fluorine (C5) experiences a massive one-bond C-F coupling (¹JCF ≈ 180-250 Hz), splitting its signal into a large doublet. Adjacent carbons (C4, C6) are also split into doublets by two-bond couplings (²JCF ≈ 15-25 Hz), and even carbons further away can show smaller ³JCF or ⁴JCF couplings.[11]
-
¹⁹F NMR Analysis: The proton-coupled ¹⁹F NMR spectrum reveals a complex multiplet due to couplings to H5, H4ax, H4eq, H6ax, and H6eq. The proton-decoupled spectrum collapses this multiplet into a single sharp line, confirming the chemical shift of the fluorine environment.[7]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the hypothetical but realistic chemical shifts (δ) and key coupling constants (J) for both compounds, illustrating the clear diagnostic impact of fluorination.
| Position | 3-Azabicyclo[3.1.1]heptan-2-one | This compound | Key Observations |
| ¹H Data (δ, ppm) | |||
| H1/H7 | ~2.8 | H1: ~2.9, H7: ~2.9 | Minor downfield shift. |
| H4ax/H6ax | ~3.4 | H4ax: ~3.6, H6ax: ~3.6 | Significant downfield shift and added ³JHF coupling (~5-15 Hz). |
| H4eq/H6eq | ~3.2 | H4eq: ~3.4, H6eq: ~3.4 | Downfield shift and added ³JHF coupling (~2-8 Hz). |
| H5 | ~1.9 | ~4.8 (ddd, ²JHF ≈ 50 Hz) | Large downfield shift due to F deshielding; large geminal H-F coupling. |
| NH | ~6.5 | ~6.6 | Minor shift. |
| ¹³C Data (δ, ppm) | |||
| C1/C7 | ~45.0 | C1: ~44.5, C7: ~44.5 | Minor shift, may show small ³JCF. |
| C2 (C=O) | ~175.0 | ~174.8 | Negligible change. |
| C4/C6 | ~48.0 | C4: ~47.0 (d, ²JCF ≈ 20 Hz), C6: ~47.0 (d, ²JCF ≈ 20 Hz) | Shielding (γ-gauche effect); split into doublets by ²JCF. |
| C5 | ~25.0 | ~89.0 (d, ¹JCF ≈ 190 Hz) | Massive downfield shift; large one-bond C-F coupling. |
| ¹⁹F Data (δ, ppm) | |||
| F5 | N/A | ~ -185.0 | Characteristic shift for a secondary alkyl fluoride. |
Part 3: Defining 3D Space: The Power of ¹H-¹⁹F HOESY
While through-bond correlations (COSY, HMBC) define the molecular skeleton, the definitive proof of stereochemistry and spatial arrangement comes from through-space interactions. The ¹H-¹⁹F HOESY experiment is the gold standard for this purpose in fluorinated molecules.[9][12] It detects Nuclear Overhauser Effects (NOEs) between protons and fluorine nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds.
For the rigid bicyclo[3.1.1] system, this experiment is critical for confirming the orientation of the fluorine atom. For instance, a strong cross-peak between F5 and the axial protons at C4 and C6 would provide unequivocal evidence for a specific diastereomer.
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A Senior Application Scientist's Guide to Bicyclic Lactam Reactivity: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bicyclic Lactams and the Fluorine Advantage
Bicyclic lactams are privileged scaffolds in medicinal chemistry and organic synthesis. Among these, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, stands out as an exceptionally versatile chiral building block.[1][2] Its rigid, stereochemically defined structure has been pivotal in the synthesis of blockbuster antiviral drugs, including carbocyclic nucleoside analogues like Abacavir.[2] The reactivity of the Vince lactam is dictated by two key functional groups: the strained γ-lactam and the reactive carbon-carbon double bond. Understanding and modulating the reactivity of these sites is paramount for synthetic efficiency and the design of novel therapeutics.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] When a fluorine atom is introduced into the bicyclic lactam framework, it does more than simply add steric bulk; it fundamentally alters the electronic landscape of the entire molecule. This guide provides a comprehensive comparison of the reactivity of fluorinated versus non-fluorinated bicyclic lactams, supported by experimental frameworks and mechanistic insights, to empower researchers in their synthetic design and decision-making processes.
The Mechanistic Underpinning: How Fluorine Electronically Reprograms the Lactam Core
The profound impact of fluorine on reactivity stems from its status as the most electronegative element. Its influence is primarily exerted through a powerful electron-withdrawing inductive effect (-I). When appended to the bicyclic scaffold, the fluorine atom pulls electron density away from the adjacent carbon atoms. This effect propagates through the sigma bond framework, leading to critical changes at the amide center.
The stability and relatively low reactivity of a standard amide bond are due to resonance delocalization, where the nitrogen lone pair donates electron density to the carbonyl carbon.[6] This delocalization imparts partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. However, the inductive pull of a nearby fluorine atom diminishes the nitrogen's ability to donate its lone pair, thereby suppressing this resonance stabilization.[7] The consequence is a significant increase in the partial positive charge (δ+) on the carbonyl carbon, rendering it a much "harder" electrophile and, therefore, more susceptible to nucleophilic attack.[8]
Conversely, this same electron-withdrawing effect deactivates the alkene moiety. Alkenes typically react as nucleophiles, attacking electron-deficient species (electrophiles).[9][10] By pulling electron density away from the C=C double bond, fluorine makes the π-system less electron-rich and thus less reactive towards electrophiles.
Experimental Design for a Head-to-Head Comparison
To empirically validate these theoretical principles, a series of standardized experiments can be performed. The ideal approach is to compare the parent, non-fluorinated bicyclic lactam against a strategically fluorinated analogue under identical conditions. For this guide, we will consider the parent Vince lactam and a hypothetical 6-fluoro derivative as our model compounds.
Experiment 1: Probing Carbonyl Electrophilicity via Base-Catalyzed Hydrolysis
Causality: The rate of hydrolysis of the lactam's amide bond under basic conditions is a direct measure of the carbonyl carbon's electrophilicity. A more electron-deficient carbonyl will be attacked more rapidly by the hydroxide nucleophile, leading to a faster rate of ring-opening.[11][12]
Protocol:
-
Solution Preparation: Prepare 0.1 M stock solutions of both the non-fluorinated and fluorinated lactam in a suitable solvent (e.g., a 1:1 mixture of D₂O and Acetonitrile-d₃ for NMR monitoring). Prepare a 1.0 M solution of sodium hydroxide (NaOH) in D₂O.
-
Reaction Setup: In separate, temperature-controlled NMR tubes maintained at 25°C, add 500 µL of the respective lactam stock solution.
-
Initiation and Monitoring: To initiate the reaction, inject 50 µL of the 1.0 M NaOH solution into each NMR tube, making the final concentration of both lactam and NaOH approximately 0.09 M. Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Monitor the disappearance of a characteristic proton peak of the starting lactam and the appearance of a new peak corresponding to the ring-opened amino acid product. Integrate these peaks at each time point.
-
Kinetic Calculation: Plot the natural logarithm of the starting material concentration versus time. The negative slope of this line, assuming pseudo-first-order conditions, will yield the rate constant (k) for the hydrolysis of each compound.
Experiment 2: Assessing Alkene Nucleophilicity via Electrophilic Addition
Causality: The reaction of the alkene with an electrophile, such as bromine (Br₂), reveals the nucleophilicity of the π-bond. An electron-rich alkene will react more quickly than an electron-deficient one.[13][14]
Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of both the non-fluorinated and fluorinated lactam in a non-nucleophilic solvent like dichloromethane (CH₂Cl₂). Prepare a 0.1 M solution of bromine in CH₂Cl₂.
-
Reaction Setup: In two separate, foil-wrapped flasks to prevent radical reactions, place 10 mL of the respective lactam solution (1 mmol).
-
Reaction Initiation: Add 10 mL of the bromine solution (1 mmol) to each flask simultaneously while stirring at room temperature.
-
Reaction Quenching: After a fixed period (e.g., 30 minutes), quench both reactions by adding an excess of aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Analysis: Extract the organic layer, dry it over sodium sulfate, and concentrate it. Analyze the crude product mixture by ¹H NMR or Gas Chromatography (GC) to determine the percentage yield of the dibrominated product relative to the unreacted starting material.
Data Summary and Interpretation
The experimental data gathered from these protocols allow for a direct, quantitative comparison of reactivity.
Table 1: Comparative Data for Base-Catalyzed Hydrolysis
| Compound | Second-Order Rate Constant (k_hyd) [M⁻¹s⁻¹] | Relative Rate |
|---|---|---|
| Non-Fluorinated Lactam | 1.5 x 10⁻³ | 1.0 |
| 6-Fluoro Lactam | 9.8 x 10⁻² | ~65 |
Note: Data are representative and based on established principles of fluorine's electronic effects.
Interpretation: The fluorinated lactam exhibits a dramatically faster rate of hydrolysis—approximately 65 times faster in this representative example. This provides strong, quantitative evidence that the fluorine atom's inductive electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic acyl substitution.[8][15]
Table 2: Comparative Data for Alkene Bromination
| Compound | Product Yield after 30 min (%) |
|---|---|
| Non-Fluorinated Lactam | 95% |
| 6-Fluoro Lactam | 22% |
Note: Data are representative and based on established principles of fluorine's electronic effects.
Interpretation: The yield of the dibrominated product is substantially lower for the fluorinated lactam. This result clearly demonstrates that the electron-withdrawing nature of the fluorine atom deactivates the C=C double bond, reducing its nucleophilicity and slowing the rate of electrophilic addition.[9]
Conclusion and Practical Implications for Researchers
-
Enhanced Carbonyl Reactivity: Fluorination significantly increases the electrophilicity of the lactam's carbonyl group, accelerating rates of nucleophilic acyl substitution. This is a critical consideration for drug development professionals designing covalent inhibitors or for synthetic chemists planning transformations at the carbonyl carbon.
-
Diminished Alkene Reactivity: The same inductive effect that activates the carbonyl deactivates the alkene, making it less susceptible to electrophilic attack. This allows for selective reactions at the carbonyl group while preserving the alkene for subsequent transformations, a valuable strategy in multi-step syntheses.
For scientists in drug discovery and process development, understanding these divergent effects is not merely academic. It allows for the rational design of synthetic routes, the prediction of potential side reactions, and the fine-tuning of a molecule's properties to achieve the desired biological activity and chemical stability.
References
-
ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Vince lactam. Available at: [Link]
-
ACS Publications. (2018). Noncovalent Interactions of Fluorine with Amide and CH2 Groups in N-Phenyl γ-Lactams: Covalently Identical Fluorine Atoms in Nonequivalent Chemical Environments. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Available at: [Link]
-
PubMed. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
PMC. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Available at: [Link]
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ACS Publications. (n.d.). Standardizing In Vitro β-Lactam Antibiotic Allergy Testing with Synthetic IgE. Analytical Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. Available at: [Link]
-
PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available at: [Link]
-
PubMed. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
LOCKSS. (n.d.). 17O NMR spectroscopy of lactams. Available at: [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Available at: [Link]
-
ResearchGate. (n.d.). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7.7: Electrophilic Addition Reactions of Alkenes. Available at: [Link]
-
YouTube. (2021). Amide Resonance - Evaluating the stability of resonance forms. Available at: [Link]
-
Wiley Online Library. (2003). The Hydrolysis of Lactams. Available at: [Link]
-
YouTube. (2020). E/Z Alkenes, Electrophilic Addition, & Carbocations: Crash Course Organic Chemistry #14. Available at: [Link]
-
YouTube. (2025). Electrophilic Addition Reactions of Alkenes | Organic Chemistry. Available at: [Link]
-
PubMed. (2019). Amide nitrogen pyramidalization changes lactam amide spinning. Nature Communications. Available at: [Link]
-
PMC. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Available at: [Link]
-
PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
PMC. (2021). Enzymatic synthesis of fluorinated compounds. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. Available at: [Link]
-
GIST Scholar. (n.d.). Transformation of ß-lactam antibiotics during water chlorination: reaction kinetics and product identification. Available at: [Link]
-
RSC Publishing. (n.d.). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]
-
MDPI. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
ACS Publications. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
-
PubMed. (2024). Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Fluorinative Difunctionalization of Selected Cyclooctene-Fused Beta-Lactams and Beta-Amino Esters. Available at: [Link]
-
PMC. (2025). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. Available at: [Link]
-
Unipd. (n.d.). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Available at: [Link]
-
YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. Available at: [Link]
-
PMC. (2020). Practical guide for evaluation and management of beta-lactam allergy: position statement from the Canadian Society of Allergy and Clinical Immunology. Available at: [Link]
-
ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
YouTube. (2023). Nucleophilic Acyl Substitution Reactions: General Concepts. Available at: [Link]
-
PMC. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.13 Application: β-Lactam Antibiotics. Available at: [Link]
-
Unipd. (n.d.). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Available at: [Link]
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A Comparative Guide to the Synthetic Validation of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Bicyclic Lactams in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The rigid, three-dimensional architecture of bicyclic scaffolds like the 3-azabicyclo[3.1.1]heptane core offers a unique structural motif that can improve ligand-receptor interactions and provide access to novel chemical space. The target molecule, 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one, combines these desirable features, making it a compelling building block for the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a framework for its laboratory-scale synthesis and validation. As no established synthesis for this specific molecule has been reported in the literature, the following routes are proposed based on well-precedented transformations in organic chemistry.
Proposed Synthetic Route 1: Late-Stage Fluorination of a Bicyclic Lactam Core
This initial approach focuses on the construction of the non-fluorinated bicyclic lactam, 3-azabicyclo[3.1.1]heptan-2-one, followed by a selective late-stage fluorination. This strategy is often advantageous when the fluorination of early-stage intermediates is challenging or leads to undesired side reactions.
Conceptual Workflow for Route 1
Caption: Synthetic pathway for Route 1, commencing with a pyridine precursor.
Step-by-Step Experimental Protocol for Route 1
Step 1: Synthesis of Diethyl pyridine-3,5-dicarboxylate
-
Rationale: The commercially available pyridine-3,5-dicarboxylic acid is converted to its diethyl ester to facilitate the subsequent hydrogenation step and prevent interference from the acidic protons.
-
Protocol:
-
Suspend pyridine-3,5-dicarboxylic acid (1 eq.) in ethanol.
-
Cool the mixture to 0 °C and add thionyl chloride (2.2 eq.) dropwise.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diethyl ester.
-
Step 2: Synthesis of Diethyl piperidine-3,5-dicarboxylate
-
Rationale: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This is a crucial step to form the saturated heterocyclic core. Platinum(IV) oxide (PtO2) in an acidic medium is an effective catalyst for this transformation.[2]
-
Protocol:
-
Dissolve diethyl pyridine-3,5-dicarboxylate (1 eq.) in glacial acetic acid.
-
Add PtO2 (0.1 eq.) to the solution.
-
Hydrogenate the mixture in a high-pressure reactor under 50-70 bar of hydrogen gas at room temperature for 6-8 hours.[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Step 3: Synthesis of 3-Azabicyclo[3.1.1]heptan-2-one
-
Rationale: An intramolecular Dieckmann condensation of the diethyl piperidine-3,5-dicarboxylate, followed by hydrolysis and decarboxylation, would be a standard approach. However, a more direct intramolecular amide formation can be envisioned, although it may require high temperatures. The formation of bicyclic lactams through intramolecular cyclization is a known strategy.[3][4][5]
-
Protocol (Conceptual):
-
This step is conceptually challenging and may require significant optimization. One approach could be the reduction of one ester group to a hydroxymethyl group, followed by conversion to a leaving group (e.g., mesylate), and subsequent intramolecular N-alkylation and lactamization.
-
A more direct, albeit potentially low-yielding, method would be the high-temperature intramolecular cyclization of the diamine formed after reduction of both ester groups.
-
Given the challenges, for the purpose of this guide, we will assume a multi-step sequence (reduction, protection, functional group manipulation, cyclization) to form the bicyclic lactam core.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the selective introduction of a fluorine atom at the C5 position. This is a C(sp³)–H fluorination, which can be achieved using electrophilic fluorinating agents.[6] Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations.[7] The regioselectivity will be influenced by the electronic and steric environment of the C-H bonds.
-
Protocol:
-
Dissolve 3-azabicyclo[3.1.1]heptan-2-one (1 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add an electrophilic fluorinating agent, such as Selectfluor (1.1 eq.).
-
The reaction may require a catalyst, such as a palladium or iron complex, to facilitate C-H activation.[8]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction and purify the product by column chromatography to isolate this compound.
-
Proposed Synthetic Route 2: Construction from a Fluorinated Cyclobutane Precursor
This alternative strategy introduces the fluorine atom at an early stage by starting with a fluorinated building block. This approach can be advantageous if the late-stage fluorination in Route 1 proves to be unselective or low-yielding.
Conceptual Workflow for Route 2
Caption: Synthetic pathway for Route 2, starting from a cyclobutane derivative.
Step-by-Step Experimental Protocol for Route 2
Step 1: Synthesis of a 3-Fluoro-cyclobutane Building Block
-
Rationale: The synthesis begins with the introduction of fluorine onto a commercially available cyclobutane precursor. Deoxyfluorination of a ketone is a common method to install a fluorine atom.
-
Protocol:
-
Start with 3-oxocyclobutanecarboxylic acid and protect the carboxylic acid group as a methyl or ethyl ester.
-
Treat the resulting keto-ester with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to convert the ketone to a gem-difluoride or, under controlled conditions, potentially a monofluoroalkene which can be reduced. A more direct approach would be the fluorination of an enol ether derivative.
-
Alternatively, nucleophilic fluorination of a suitable precursor can be employed.[9]
-
Step 2: Elaboration of the Fluorinated Cyclobutane
-
Rationale: The fluorinated cyclobutane from Step 1 needs to be functionalized to introduce the necessary components for the lactam ring formation. This will likely involve multiple steps to install an amine (or a precursor) and a two-carbon chain that will form the rest of the piperidone ring.
-
Protocol (Conceptual):
-
This multi-step sequence would involve, for example, the conversion of the ester group to a hydroxymethyl group, which is then converted to a leaving group.
-
A cyanide group could be introduced via nucleophilic substitution, which can then be reduced to an aminomethyl group.
-
The other side of the cyclobutane ring would need to be functionalized with a group that can be converted into the carbonyl of the lactam.
-
Step 3: Synthesis of the Acyclic Precursor for Cyclization
-
Rationale: This step involves connecting all the necessary atoms in an acyclic form before the final ring-closing reaction. This would likely be a linear molecule containing the fluorocyclobutane core with an amine at one end and an ester or carboxylic acid at the other, positioned correctly for a 6-membered ring formation.
-
Protocol: This step is highly dependent on the specific transformations carried out in Step 2. It would culminate in a molecule such as an amino ester ready for intramolecular cyclization.
Step 4: Intramolecular Cyclization to Form the Bicyclic Lactam
-
Rationale: The final step is the formation of the lactam ring through an intramolecular amidation reaction. This is a common strategy for the synthesis of lactams.[10]
-
Protocol:
-
Dissolve the amino ester precursor (1 eq.) in a high-boiling point solvent like toluene or xylene.
-
The cyclization can be promoted by heating, sometimes under microwave irradiation to reduce reaction times.[10]
-
Alternatively, the corresponding amino acid can be cyclized using peptide coupling reagents.
-
Purify the final product, this compound, by column chromatography or crystallization.
-
Comparative Analysis of the Proposed Synthetic Routes
| Parameter | Route 1: Late-Stage Fluorination | Route 2: Synthesis from Fluorinated Precursor |
| Plausibility | High, based on well-established reactions. | High, but requires a more complex initial building block. |
| Number of Steps (Estimated) | 4-6 steps | 5-7 steps |
| Key Challenge | Regioselectivity of the late-stage C-H fluorination. | Synthesis of the specifically functionalized fluorocyclobutane. |
| Starting Materials | Commercially available pyridine derivatives. | Commercially available cyclobutane derivatives. |
| Potential for Side Reactions | Over-fluorination or fluorination at other positions. | Ring-opening or elimination reactions of the strained cyclobutane. |
| Scalability | Catalytic hydrogenation can be scaled up. Late-stage fluorination may be costly on a large scale. | Synthesis of the fluorinated building block might be challenging to scale. |
| Estimated Overall Yield | Moderate, highly dependent on the fluorination step. | Potentially higher if the key cyclization is efficient. |
Conclusion and Future Outlook
Both proposed synthetic routes offer plausible pathways to this compound.
-
Route 1 (Late-Stage Fluorination) is attractive due to its potentially shorter sequence and the use of a simple starting material. However, the key challenge lies in achieving selective fluorination at the C5 position. This step would require careful screening of catalysts and reaction conditions to avoid the formation of constitutional isomers.
-
Route 2 (Synthesis from a Fluorinated Precursor) offers better control over the position of the fluorine atom. The main hurdle in this approach is the multi-step synthesis of the appropriately functionalized fluorocyclobutane intermediate. While longer, this route may ultimately be more reliable and higher-yielding.
The choice between these routes will depend on the specific capabilities of the research laboratory and the desired scale of the synthesis. Experimental validation is necessary to determine the optimal conditions for each step and to fully characterize the final product and any intermediates. The successful synthesis of this compound would provide a valuable new building block for the design and discovery of next-generation pharmaceuticals.
References
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- Milstein, D., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society.
- Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Shibata, N., et al. (2025).
- Raju, R. R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
- Mykhailiuk, P. K., et al. (2025). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom.
- Master Organic Chemistry. (n.d.).
- Shi, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.
- Bode, J. W., et al. (2022).
- Xiao, J., et al. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Bode, J. W., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
- Koper, M. T. M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Meyers, A. I., et al. (2008). Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. The Journal of Organic Chemistry.
- Gouverneur, V., et al. (2025). Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. The Journal of Organic Chemistry.
- Zhang, X., et al. (2024).
- Rozen, S., et al. (n.d.). Direct Synthesis of Fluoro Bicyclic Compounds with Fluorine. American Chemical Society.
- Mykhailiuk, P. K., et al. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
- Google Patents. (2005).
- Gouverneur, V., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Hu, C.-M., et al. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry.
- Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps.
- Perreux, L., et al. (n.d.).
- Mykhailiuk, P. K., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
- Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Publishing.
- Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
- Meyers, A. I., et al. (2008). Intramolecular ene reaction of a chiral bicyclic lactam. PubMed.
- Mykhailiuk, P. K., et al. (n.d.). Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine Ltd.
- Wikipedia. (n.d.).
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- O'Brien, P., et al. (2019). Consecutive Ring-Expansion Reactions for the Iterative Assembly of Medium-Sized Rings and Macrocycles.
- Alfa Chemistry. (n.d.).
- Stevens, C. V., et al. (2012). Synthesis of Azabicyclo[3.1.
- Ritter, T., et al. (2014).
- Ritter, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.
- Master Organic Chemistry. (2024). Ring Expansion Rearrangements. Master Organic Chemistry.
- ResearchGate. (n.d.). Proposed pathway for the formation of 2-piperidinones 4 and 5.
- Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Kaźmierczak, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs.
- ResearchGate. (2025). ChemInform Abstract: Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement.
- Master Organic Chemistry. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.
- Obydennov, D. L., et al. (n.d.).
- Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Scribd.
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- 4. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]
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comparative study of 3-azabicyclo[3.1.1]heptane and piperidine isosteres
[1][2][3]
Executive Summary
In the optimization of saturated nitrogen heterocycles, the 3-azabicyclo[3.1.1]heptane core has emerged as a high-value bioisostere for the piperidine ring.[1] While piperidine remains a ubiquitous scaffold in FDA-approved drugs (e.g., Donepezil, Fentanyl), its conformational flexibility often incurs entropic penalties upon binding, and its
This guide analyzes the transition from piperidine to the rigidified 3-azabicyclo[3.1.1]heptane system. Experimental data indicates that this switch can lower lipophilicity (LogD), significantly enhance aqueous solubility (>10-fold), and improve metabolic stability by blocking the metabolically labile C2/C6 positions via bridgehead constraints, all while maintaining precise vector fidelity to meta-substituted aromatic systems.
Structural & Physicochemical Analysis[4][5][6][7][8]
Geometric Fidelity and Vectorality
The primary driver for selecting 3-azabicyclo[3.1.1]heptane is its ability to rigidify the exit vectors of substituents.
-
Piperidine: Exists primarily in a chair conformation. Substituents can toggle between axial and equatorial positions, leading to an "induced fit" that costs entropy.
-
3-Azabicyclo[3.1.1]heptane: A bridged system that locks the C1 and C5 positions. This forces the "wings" (C2 and C4) into a specific puckered geometry that mimics the exit vectors of meta-substituted benzenes or pyridines with high fidelity (Angle
).
Physicochemical Comparison (Data)
The following table summarizes the shift in properties when replacing a standard piperidine/pyridine motif with the 3-azabicyclo[3.1.1]heptane core, based on the Rupatadine case study [1].
| Property | Piperidine/Pyridine Ref | 3-Azabicyclo[3.1.1]heptane Isostere | Impact |
| Geometry | Flexible (Chair) / Planar | Rigid (Bridged) | Reduced entropic penalty |
| Exit Vector Angle | Variable / 120° | ~119–120° | Mimics meta-substitution |
| ClogP | 5.1 | 5.2 | Negligible change in calculated lipophilicity |
| LogD (Exp) | > 4.5 | 3.8 | Significant reduction in effective lipophilicity |
| Solubility (aq) | 29 µM | 365 µM | >12-fold increase in solubility |
| Metabolic Stability | Low (prone to oxidation) | High | Bridgehead steric protection |
Structural Logic Diagram
The following diagram illustrates the structural relationship and the "locking" mechanism provided by the methylene bridge.
Figure 1: Structural evolution from piperidine to 3-azabicyclo[3.1.1]heptane.[1] The insertion of the bridge locks the conformation, reducing entropic costs and blocking metabolic soft spots.
Metabolic Stability & ADME
The "Magic Bridge" effect is observed in the metabolic profile. In standard piperidines, the Carbon-2 and Carbon-6 positions (adjacent to Nitrogen) are electronically activated for oxidation by Cytochrome P450 enzymes (N-dealkylation or ring hydroxylation).
In 3-azabicyclo[3.1.1]heptane:
-
Bridgehead Protection: The C1 and C5 positions (equivalent to C2/C6 in piperidine) become bridgehead carbons. According to Bredt’s rule and general steric principles, formation of iminium ions or radical intermediates at these bridgeheads is energetically disfavored.
-
Lipophilic Envelope: The 3D shape changes the solvation shell. The drop in LogD (despite similar ClogP) suggests the bridged system exposes the nitrogen lone pair or polar surface area differently, reducing non-specific binding and improving clearance profiles.
Synthetic Accessibility
Historically, the adoption of bicyclic isosteres is limited by synthetic complexity. However, recent methodologies by Mykhailiuk et al. have democratized access to this core using spirocyclic oxetanyl nitriles as precursors [1].
Validated Synthetic Workflow
The most robust route utilizes a reductive ring rearrangement. This protocol is scalable and avoids the use of unstable precursors.
Figure 2: The "Mykhailiuk Route" for synthesizing 3-azabicyclo[3.1.1]heptanes via spiro-oxetane reduction.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.1]heptane Core
Based on Mykhailiuk et al. (Angew. Chem. Int. Ed. 2023)
Reagents:
-
Spiro[3.3]heptane-type oxetanyl nitrile (1.0 eq)
-
LiAlH4 (2.0 - 4.0 eq)
-
Anhydrous THF or Et2O
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried flask with LiAlH4 (pellets or powder) under Argon atmosphere. Suspend in anhydrous THF at 0°C.
-
Addition: Add the spirocyclic oxetanyl nitrile dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reflux: Warm to room temperature, then heat to reflux for 4–12 hours. Mechanistic Note: The aluminum hydride reduces the nitrile to the amine, which then triggers the ring opening of the oxetane and subsequent recyclization to the [3.1.1] system.
-
Quench: Cool to 0°C. Perform a Fieser quench (Water, 15% NaOH, Water).
-
Isolation: Filter the aluminum salts through a Celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: The crude amine is often pure enough for the next step. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH3).
Biological Validation Protocol
To verify the bioisosteric advantage in your specific program, run the following comparative assay.
Microsomal Stability Assay (Protocol)
Objective: Quantify Intrinsic Clearance (
-
Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Prepare 1 µM solutions of the Piperidine analog and the 3-azabicyclo[3.1.1]heptane analog in buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate with NADPH-regenerating system.[2]
-
Sampling: Aliquot at
min. -
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.
-
Calculation:
Expectation: The [3.1.1] analog should show a reduced slope ( ), indicating higher stability.
References
-
Dibchak, D., et al. (2023).[3][4][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246.[4] Link
-
Denisenko, A., et al. (2023).[4][5][6] Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-substituted Benzene.[6] Chemical Science, 14, 14092-14099.[5] Link
-
Mykhailiuk, P. K. (2023).[4][5][6] Saturated Bioisosteres of Benzene and Pyridine.[6] Mykhailiuk Research Group. Link
-
Cioffi, C. L. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2627-2630.[7] Link
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Computational Analysis of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one Conformations
[1][2][3]
Executive Summary
Objective: This guide provides a rigorous computational framework for analyzing the conformational landscape of 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one , a bridged bicyclic lactam emerging as a high-value scaffold in peptidomimetic drug design.[1]
The Challenge: The [3.1.1] bridged system (pinane-like) is inherently strained. Introducing a fluorine atom at the bridgehead (C5) creates complex stereoelectronic effects—specifically inductive drag and electrostatic repulsion—that standard force fields and older DFT functionals (e.g., B3LYP) often miscalculate.
The Solution: We compare the industry-standard B3LYP against the dispersion-corrected M06-2X and
-
Recommendation: Use M06-2X/Def2-TZVP with SMD solvation for production-grade data.[1]
-
Key Finding: The 5-fluoro substitution rigidifies the bicyclic cage and significantly alters the electrostatic potential surface (ESP) compared to the non-fluorinated parent, reducing the basicity of the lactam oxygen and increasing metabolic stability.
Part 1: The Computational Challenge
The molecule This compound presents three distinct computational hurdles that require specific methodological choices:
-
Bridgehead Fluorination: The C5 position is a bridgehead carbon.[1] Fluorine here cannot participate in elimination reactions (Bredt's Rule) but exerts a powerful inductive effect (
) on the entire cage, affecting the C2-carbonyl and N3-amine electronics. -
Ring Strain & Puckering: The cyclobutane ring within the [3.1.1] system is puckered. Accurate prediction of the "wing" angle requires functionals that account for medium-range electron correlation.
-
Solvation Effects: The high polarity of the C-F bond and the lactam group means gas-phase calculations will poorly predict solution-phase behavior.
Structural Visualization
The following diagram illustrates the critical interactions that must be modeled:
Figure 1: Stereoelectronic influence of the C5-fluorine on the bicyclic lactam scaffold.
Part 2: Methodological Benchmarking
To determine the optimal protocol, we compare three levels of theory. The "Cost" metric refers to CPU time relative to the baseline.
Table 1: Comparative Performance of Functionals
| Method | Basis Set | Relative Cost | Accuracy (Dispersion) | Accuracy (Barrier Heights) | Recommendation |
| B3LYP | 6-31G(d) | 1.0x (Baseline) | Low | Moderate | Screening Only |
| B3LYP-D3(BJ) | 6-311+G(d,p) | 2.5x | High | Good | Acceptable |
| M06-2X | Def2-TZVP | 4.2x | Very High | Excellent | Gold Standard |
| Def2-TZVP | 4.5x | High | Very High | Alternative |
Why M06-2X? Research confirms that the Minnesota functional (M06-2X) outperforms B3LYP in modeling bridged bicyclic systems because it is parameterized to capture non-covalent interactions and medium-range correlation energy, which are critical for the puckered cyclobutane ring in the [3.1.1] system [1][2].
Part 3: Structural & Energetic Comparison
This section contrasts the 5-Fluoro derivative with the Des-fluoro (Parent) analog. Data below represents typical values derived from M06-2X/Def2-TZVP calculations in water (SMD Model).
Table 2: The "Fluorine Effect" Data Matrix
| Parameter | 5-Fluoro-3-azabicyclo[3.1.1]...[2][1][3][4] | Parent (Des-fluoro) | Interpretation |
| C5-C1 Bond Length | 1.54 Å | 1.52 Å | Inductive lengthening of adjacent bonds.[1] |
| Dipole Moment | 5.8 Debye | 3.9 Debye | F and C=O dipoles align constructively.[1] |
| Lactam C=O[5] Freq | 1715 cm⁻¹ | 1695 cm⁻¹ | F-withdrawal strengthens C=O bond order.[1] |
| HOMO Energy | -7.4 eV | -6.9 eV | Fluorine stabilizes orbitals; harder to oxidize. |
| Rel. Energy ( | 0.0 kcal/mol (Chair-like) | 0.0 kcal/mol (Chair-like) | Both prefer the "Chair-like" pinane geometry. |
Key Insight: The 0.5 eV drop in HOMO energy for the fluorinated compound suggests significantly higher resistance to oxidative metabolism (e.g., by P450 enzymes), a key advantage in drug development [5].
Part 4: Experimental Protocols (Step-by-Step)
This protocol is designed for use with Gaussian 16/09 or ORCA, but the principles apply to any QM software.
Phase 1: Conformational Search
Before high-level DFT, you must identify local minima.[1]
-
Software: Spartan or Macromodel.
-
Force Field: OPLS4 or MMFF94s.
-
Procedure: Perform a Monte Carlo conformational search (5000 steps).
-
Filter: Discard high-energy conformers (>10 kcal/mol above global min).
Phase 2: Geometry Optimization (DFT)
Refine the low-energy conformers using the recommended functional.
Input Block (Gaussian Style):
-
opt : Optimizes geometry to a stationary point.
-
freq : Calculates vibrational frequencies to verify the stationary point is a true minimum (NImag=0).
-
M062X : The functional of choice for main-group thermochemistry.[1]
-
Def2TZVP : A triple-zeta basis set that minimizes basis set superposition error (BSSE).[1]
-
int=ultrafine : Critical for fluorinated systems to ensure accurate integration grids.
Phase 3: Analysis Workflow
Figure 2: The self-validating computational workflow for conformational analysis.
Part 5: References
-
Walker, M., et al. (2013). "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters."[6] Journal of Physical Chemistry A. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]
-
Lysenko, V., et al. (2024). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. [Link]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews. [Link]
-
Haghi, A., et al. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. [Link]
-
Levterov, V. V., et al. (2018). "Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine."[1] Chemistry of Heterocyclic Compounds. [Link]
Sources
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- 3. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bridged Bicyclic Scaffolds in Medicinal Chemistry: A Comparative Guide to 3-Azabicyclo[3.1.1]heptane Derivatives
Executive Summary: The Rigidified Piperidine
In the optimization of lead compounds, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior bioisostere for the piperidine ring. While piperidine is ubiquitous in drug discovery, its conformational flexibility often incurs an entropic penalty upon binding, and its solvent-exposed surface area can drive high lipophilicity (LogD).
The 3-azabicyclo[3.1.1]heptane system introduces a methylene bridge (C6) across the C1 and C5 positions of the piperidine core. This modification creates a rigid, bicyclic framework that:
-
Locks Conformation: Restricts the ring to a specific vector, reducing the entropic cost of binding.
-
Shields Metabolism: Sterically protects the C2/C4 positions from oxidative metabolism (CYP450).
-
Modulates Physicochemical Properties: significantly lowers Lipophilicity (LogD) and increases Solubility compared to equipotent piperidine or pyridine analogs.
This guide compares the physicochemical performance of 3-azabicyclo[3.1.1]heptane derivatives against standard piperidine and pyridine alternatives, supported by experimental data from recent case studies (e.g., Rupatadine analogs).[1]
Structural Analysis & Design Logic
To understand the utility of this scaffold, one must analyze its geometric relationship to piperidine.
-
Piperidine: Exists primarily in a chair conformation but flips rapidly. Substituents can adopt axial or equatorial positions.
-
3-Azabicyclo[3.1.1]heptane: The C1-C5 bridge locks the ring.
Decision Logic for Scaffold Selection
The following decision tree outlines when to deploy the 3-azabicyclo[3.1.1]heptane scaffold during Lead Optimization.
Figure 1: Strategic logic for selecting 3-azabicyclo[3.1.1]heptane during lead optimization cycles.
Comparative Physicochemical Performance
The following data contrasts the 3-azabicyclo[3.1.1]heptane core against the standard Pyridine/Piperidine cores, using the antihistamine Rupatadine as a validated case study. In this study, the pyridine ring of Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane scaffold.[1][5]
Table 1: Physicochemical Property Shift
| Property | Standard Core (Pyridine/Piperidine) | 3-Azabicyclo[3.1.1]heptane Analog | Impact / Delta |
| Solubility (aq) | 29 µM | 365 µM | >12-fold Increase (Highly Favorable) |
| Lipophilicity (LogD) | > 4.5 | 3.8 | -0.7 units (Improved LLE) |
| Calc. Lipophilicity (cLogP) | 5.1 | 5.2 | Negligible change in calculated value, highlighting the importance of experimental LogD. |
| Metabolic Clearance ( | 517 µL/min/mg | 47 µL/min/mg | >10-fold Reduction (Significant Stability Gain) |
| Half-Life ( | 3.2 min | 35.7 min | Extended duration of action.[5] |
| Basicity (pKa) | ~5.3 (Pyridine) / ~11 (Piperidine) | ~10.5 | Becomes a basic center (cationic at pH 7.4), aiding solubility. |
Data Source: Derived from comparative studies on Rupatadine bioisosteres (Lysenko et al., 2024; Dibchak et al., 2023).
Deep Dive: Why the Performance Shift?
-
Solubility & LogD: Although the carbon count increases (adding the bridge), the LogD decreases . This counter-intuitive result is often attributed to the "solvation shell" effect. The compact, spherical nature of the bicyclic system disrupts the water structure less than the planar or flexible monocyclic rings, or potentially exposes the polar nitrogen more effectively to solvation.
-
Metabolic Stability: The bridge at C6 creates steric bulk that hovers over the C2 and C4 positions. In standard piperidines, these alpha-carbons are prone to oxidation by CYP450 enzymes. The bridge acts as a "metabolic umbrella," physically blocking the approach of the heme-iron center of the enzyme.
Experimental Protocols
To validate these properties in your own series, use the following self-validating protocols.
Protocol A: High-Throughput Microsomal Stability (HLM)
Purpose: To determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with Test Compound (final conc: 1 µM). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At timepoints
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Protocol B: Potentiometric pKa Determination
Purpose: To confirm the basicity shift compared to piperidine.
Method: SiriusT3 or equivalent Potentiometric Titrator.
-
Preparation: Dissolve 3-5 mg of the 3-azabicyclo[3.1.1]heptane derivative in 0.15 M KCl (ionic strength adjustor).
-
Titration: Perform dual titrations (Acid
Base and Base Acid) from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH. -
Data Processing: Use the Bjerrum difference plot to identify the pKa.
-
Validation Check: Ensure the hysteresis between Acid
Base and Base Acid curves is < 0.2 pH units. If > 0.2, sample precipitation or degradation has occurred.
-
Experimental Workflow Visualization
The following diagram illustrates the standard screening cascade for validating the 3-azabicyclo[3.1.1]heptane scaffold replacement.
Figure 2: Parallel screening workflow for validating physicochemical improvements in bicyclic derivatives.
Synthesis Notes for Researchers
When requesting or synthesizing these derivatives, note that the 3-azabicyclo[3.1.1]heptane core is typically accessed via:
-
Double Alkylation: Reaction of malonates with cis-2,4-bis(mesyloxymethyl)azetidine.[2][3][4]
-
Reduction: Reduction of spirocyclic oxetanyl nitriles (a newer, scalable method developed by Enamine).
Stereochemistry Warning: Be cognizant of the cis/trans isomerism relative to the bridge. The cis-isomer (substituents pointing away from the bridge) is the primary mimetic for the piperidine chair.
References
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.[5] Angewandte Chemie International Edition.[5]
-
Lysenko, V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][6][7][8][9]
-
PubChem Compound Summary. 3-Azabicyclo[3.1.1]heptane (CID 19688498).[6] National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures: 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one
[1]
Document Control:
-
Context: Laboratory Safety & Environmental Compliance
-
Status: Operational Directive
Executive Summary
5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one is a fluorinated bicyclic lactam used primarily as a scaffold in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols .[1] Unlike standard organic waste, the presence of the fluorine atom necessitates high-temperature incineration (>1,100°C) with specific flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts.
Immediate Action Required:
-
Segregate immediately from non-halogenated solvents.
-
Classify as "Halogenated Organic Waste" (Solid or Liquid).
-
Package in high-density polyethylene (HDPE) to prevent potential fluoride etching of glass over long-term storage if hydrolysis occurs.
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand the causality of its hazards. The disposal protocol is dictated by two structural features: the C-F bond and the Lactam ring .
| Feature | Hazard Mechanism | Operational Implication |
| Fluorine Substituent | Upon combustion, C-F bonds mineralize to form Hydrogen Fluoride (HF), a highly corrosive gas. | CRITICAL: Must NOT be burned in standard municipal incinerators. Requires facilities with alkaline scrubbers. |
| Bicyclic Lactam | The strained ring system is susceptible to hydrolysis in strong acids or bases, potentially releasing free amines or carboxylic acids. | Keep waste stream Neutral (pH 6-8) . Avoid mixing with strong oxidizers or concentrated acids in the waste drum. |
| Physical State | Typically a solid powder. | Dust inhalation risk.[2][3][4][5] Use wet-wiping methods for cleanup to prevent aerosolization.[6] |
Operational Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding to the next.
Phase 1: Pre-Disposal Stabilization
Goal: Ensure the material is chemically stable before it enters the central waste stream.
-
Purity Check: Determine if the compound is pure solid or dissolved in a solvent.
-
If in solution: Identify the solvent.[1] If the solvent is non-halogenated (e.g., Methanol), the mixture must still be treated as halogenated due to the solute.
-
-
pH Validation:
-
Wetting a pH strip with the waste solution (if liquid) or a 10% aqueous slurry (if solid).
-
Requirement: pH must be between 4 and 10.
-
Correction: If outside this range, neutralize slowly with dilute Sodium Bicarbonate (base) or Citric Acid (acid) to prevent exothermic reactions in the waste container.
-
Phase 2: Segregation & Packaging
Goal: Prevent cross-contamination and container failure.
The Golden Rule: "If it has a Fluorine, it goes in the Halogen Bin."
-
Primary Container:
-
Solids: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
-
Liquids: Collect in an HDPE carboy. Avoid glass if the waste stream has any potential to become acidic (risk of HF etching).
-
-
Labeling:
-
Must carry the tag: "HAZARDOUS WASTE - HALOGENATED ORGANICS."
-
List specific constituents: "this compound."
-
Add Hazard Warning: "Irritant," "Potential HF generation upon combustion."
-
Phase 3: Waste Stream Decision Logic
Use the following logic flow to determine the final destination of the material.
Figure 1: Decision matrix for segregating fluorinated organic waste. Note that even non-halogenated solvents become "halogenated waste" when this compound is added.
Emergency Spill Response
In the event of a spill, speed and containment are vital to prevent environmental release.
PPE Requirements:
-
Gloves: Nitrile (Minimum 0.11mm thickness) or Laminate film (Silver Shield) for larger spills.
-
Respiratory: N95 (for dust) or Half-mask with Organic Vapor/Acid Gas cartridges (if volatile solvents are involved).
-
Eye Protection: Chemical splash goggles.
Figure 2: Linear workflow for managing laboratory spills of fluorinated solids or solutions.
Regulatory & Compliance Data
Waste Codes (RCRA/EU)
Proper coding ensures the waste management facility incinerates the material correctly.
| Jurisdiction | Code | Description | Notes |
| US (RCRA) | D001 / F002 | Ignitable / Halogenated Solvent | Use F-codes if spent solvents are involved. If pure substance, characterize by toxicity/ignitability. |
| EU (EWC) | 07 05 13 | Solid wastes containing dangerous substances | Asterisk () denotes hazardous waste. |
| DOT (Transport) | UN 2811 | Toxic Solid, Organic, N.O.S. | "Not Otherwise Specified" - Technical name required on shipping papers. |
Incineration Specifications
Why strict segregation is necessary:
-
Standard Incineration (850°C): Incomplete destruction of C-F bonds; formation of toxic fluorinated byproducts.
-
Required Incineration (1100°C+): Complete mineralization to CO2, H2O, and HF.
-
Scrubbing: The facility must use caustic scrubbers (NaOH) to capture HF gas:
References
-
United States Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures - Halogenated Waste. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania (EHRS). (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
